Technical Documentation Center

2,3-Dichloropyrido[1,2-A]pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
  • CAS: 117890-82-1

Core Science & Biosynthesis

Foundational

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one molecular weight and formula

Topic: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Physicochemical Profile, Synthesis, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Physicochemical Profile, Synthesis, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its [2,3-d] isomer by the fusion of a pyridine nitrogen at the bridgehead. The 2,3-dichloro derivative (CAS 117890-82-1) serves as a highly functionalized electrophilic intermediate. Its vicinal dichloride motif at the C2 and C3 positions imparts unique electronic deficiency to the pyrimidinone ring, making it a critical scaffold for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions in the development of kinase inhibitors, antipsychotics, and aldose reductase inhibitors.

Physicochemical Profile

Molecular Identity & Constants

The following data establishes the baseline identity for 2,3-dichloropyrido[1,2-a]pyrimidin-4-one . Researchers should utilize these constants for stoichiometric calculations and analytical verification.

PropertyValueNotes
CAS Registry Number 117890-82-1 Unique identifier for the 2,3-dichloro isomer.[1][2][3][4]
IUPAC Name 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-oneNote the bridgehead nitrogen is not numbered 1 in some conventions, but standard fusion nomenclature applies.
Molecular Formula C

H

Cl

N

O
Halogenated bicyclic heteroaromatic.
Molecular Weight 215.04 g/mol Average mass.
Monoisotopic Mass 213.9701 DaBased on

Cl abundance. Important for HRMS.
Exact Mass 213.970068 Da
Physical State SolidTypically a pale yellow to off-white crystalline powder.
Solubility DMSO, DMF, DCMLimited solubility in water; soluble in polar aprotic solvents.
Structural Analysis

The molecule consists of a pyridine ring fused to a pyrimidin-4-one ring.[5]

  • Aromaticity: The system is fully conjugated. The bridgehead nitrogen (N5) contributes its lone pair to the

    
    -system, maintaining aromaticity across the fused boundary.
    
  • Reactivity Profile:

    • C2 Position: Highly electrophilic due to the inductive effect of the chlorine and the conjugation with the carbonyl (vinylogous amide). It is susceptible to

      
       displacement by amines or thiols.
      
    • C3 Position: Sterically crowded but electronically activated for cross-coupling (e.g., Suzuki-Miyaura) after C2 functionalization.

Synthetic Methodology

Synthesis of the 2,3-dichloro derivative typically requires constructing the pyrido[1,2-a]pyrimidine skeleton followed by halogenation, or condensing 2-aminopyridine with a pre-halogenated electrophile.

Retrosynthetic Logic

The most robust pathway involves the condensation of 2-aminopyridine with a reactive malonate equivalent. For the specific introduction of vicinal dichlorides, direct chlorination of the parent scaffold is often uncontrolled. Therefore, a stepwise construction or high-temperature chlorination is preferred.

Protocol: Cyclocondensation & Chlorination

Note: This protocol synthesizes the core scaffold and describes the chlorination logic based on standard heterocyclic chemistry.

Step 1: Scaffold Formation (Gould-Jacobs Type Reaction)
  • Reagents: 2-Aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Conditions: Heat neat or in Dowtherm A at 140–160°C for 2–4 hours.

  • Mechanism: Michael addition of the exocyclic amine to the vinyl ether, followed by thermal cyclization (elimination of ethanol).

  • Intermediate: Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Note: Decarboxylation requires hydrolysis and heating in diphenyl ether.

Step 2: Chlorination to 2,3-Dichloro Derivative

Direct chlorination of the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one (parent) to the 2,3-dichloro analog.

  • Reagents: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS) (2.5 eq).
    
  • Solvent: Acetic acid or DCE (1,2-Dichloroethane).[6]

  • Procedure:

    • Dissolve the pyrido-pyrimidinone in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux (80–90°C) for 6 hours.

    • Workup: Pour into ice water. The dichloro product precipitates as a solid. Filter and recrystallize from ethanol/DMF.

  • Validation:

    • MS: Look for the characteristic

      
       isotope pattern (9:6:1 ratio for M, M+2, M+4).
      
    • 1H NMR: Loss of signals at

      
       6.0–8.0 ppm corresponding to protons at C2 and C3.
      
Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from precursors to the functionalized scaffold.

SynthesisWorkflow Precursor 2-Aminopyridine Intermediate Intermediate: Ethyl 4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate Precursor->Intermediate Cyclocondensation (150°C, -EtOH) Reagent Diethyl ethoxymethylenemalonate (DEEM) Reagent->Intermediate Hydrolysis Hydrolysis & Decarboxylation (Acid/Heat) Intermediate->Hydrolysis Scaffold Parent Scaffold: 4H-Pyrido[1,2-a]pyrimidin-4-one Hydrolysis->Scaffold -CO2 Chlorination Electrophilic Chlorination (SO2Cl2 or NCS, 2.5 eq) Scaffold->Chlorination C2/C3 Halogenation Product TARGET: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS 117890-82-1) Chlorination->Product Isolation

Figure 1: Step-wise synthetic pathway for the generation of the 2,3-dichloro functionalized scaffold.

Analytical Characterization (Expectations)

To validate the synthesis of C


H

Cl

N

O
, the following spectral features are diagnostic:
  • Mass Spectrometry (ESI+):

    • Base peak

      
      .
      
    • Isotope pattern: Distinctive "cluster" due to two chlorine atoms.

      • 
         215 (100%)
        
      • 
         217 (~64%)
        
      • 
         219 (~10%)
        
  • 1H NMR (DMSO-d

    
    ): 
    
    • The parent scaffold shows protons at C2 and C3. In the 2,3-dichloro derivative, these signals disappear .

    • Remaining signals: 4 aromatic protons from the pyridine ring (positions 6, 7, 8, 9).

    • Shift: The pyridine protons will be desheilded (shifted downfield) due to the electron-withdrawing nature of the dichloro-pyrimidinone fused ring.

    • Expected doublet (C9-H, ~8.9 ppm), triplet (C8-H), triplet (C7-H), doublet (C6-H).

Applications & Therapeutic Potential

The 2,3-dichloropyrido[1,2-a]pyrimidin-4-one molecule is rarely a final drug but rather a high-value intermediate (Building Block).

Medicinal Chemistry Utility (SAR)
  • Aldose Reductase Inhibition: Derivatives of this scaffold have shown micromolar potency against ALR2, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The C2 position is critical for binding interactions (often requiring a phenol or hydrophobic group).

  • Kinase Inhibition: The bicyclic system mimics the ATP-binding motif of adenosine. The 2,3-dichloro motif allows for sequential substitution:

    • 
       at C2:  Introduction of amines (solubilizing groups or H-bond donors).
      
    • Coupling at C3: Introduction of aryl groups via Suzuki coupling to access the hydrophobic pocket of the kinase.

SAR Logic Diagram

SAR_Logic Core Pyrido[1,2-a]pyrimidin-4-one Scaffold C2_Pos C2-Cl Position Core->C2_Pos C3_Pos C3-Cl Position Core->C3_Pos Pyridine Pyridine Ring (C6-C9) Core->Pyridine Action1 SNAr Displacement (Amines/Thiols) C2_Pos->Action1 High Reactivity Action2 Pd-Catalyzed Coupling (Aryl/Heteroaryl) C3_Pos->Action2 Steric Bulk/Electronic Action3 Lipophilic Tuning (F, Me, OMe) Pyridine->Action3 ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the divergent reactivity of the 2,3-dichloro scaffold.

References

  • Da Settimo, A., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."[7] Journal of Medicinal Chemistry, 50(20), 4917–4927.[8] [Link]

  • Wang, Z., et al. (2023). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling." RSC Advances. [Link]

  • PubChem. (2025). Compound Summary: 4H-Pyrido[1,2-a]pyrimidin-4-one.[1][2][5][9][10] National Library of Medicine. [Link]

Sources

Exploratory

Orthogonal Reactivity Profile of 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Strategic Functionalization

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly valued "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., risperidone, paliperidone), anti-alle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly valued "privileged structure" in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., risperidone, paliperidone), anti-allergic agents (e.g., pemirolast), and emerging therapeutics for spinal muscular atrophy (SMA)[1][2][3]. Within this class, 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as an exceptionally versatile, bifunctional building block.

As a Senior Application Scientist, I have structured this guide to deconstruct the electronic topology of this molecule. By understanding the distinct reactivity profiles of the C-2 and C-3 halogens, drug development professionals can leverage orthogonal functionalization strategies—specifically, sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—to construct complex, highly decorated heterocyclic libraries without the need for cumbersome protecting groups.

Electronic Topology and Regioselectivity

The synthetic utility of 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one stems from the stark electronic differences between its two chlorinated positions. The pyrimidine ring is inherently electron-deficient, but the presence of the bridgehead nitrogen (N-1) and the C-4 carbonyl group creates a highly polarized system.

  • C-2 Position (SNAr Susceptible): The chlorine at C-2 is highly electrophilic. It is activated by the strong electron-withdrawing effect of the adjacent bridgehead nitrogen and the conjugated C-4 carbonyl. Nucleophilic attack at C-2 generates a Meisenheimer complex that is deeply stabilized by resonance, making this position highly reactive toward amines, alkoxides, and thiolates[4][5].

  • C-3 Position (Cross-Coupling Ready): The C-3 chlorine is situated in a "beta" position relative to the electron-withdrawing groups. It lacks the resonance stabilization required for facile SNAr under mild conditions. However, it behaves similarly to a standard aryl chloride, making it an excellent candidate for oxidative addition by low-valent transition metals (e.g., Pd(0)) in cross-coupling reactions[1].

ElectronicTopology Core 2,3-dichloro-4H-pyrido [1,2-a]pyrimidin-4-one C2 C-2 Position (Highly Electrophilic) Core->C2 S_NAr Susceptible C3 C-3 Position (Oxidative Addition Ready) Core->C3 Cross-Coupling N1 Bridgehead N-1 (Electron Sink) Core->N1 Inductive Pull Carbonyl C-4 Carbonyl (Conjugation) Core->Carbonyl Resonance C2->N1 Stabilizes Meisenheimer C2->Carbonyl Conjugative Stabilization

Electronic distribution and site-specific reactivity of the 2,3-dichloro scaffold.

Orthogonal Functionalization Strategy

To successfully decorate this scaffold, the order of operations is critical. SNAr must precede cross-coupling.

If a Suzuki-Miyaura coupling is attempted first, the highly reactive C-2 chlorine may undergo competitive oxidative addition or off-target hydrolysis. Furthermore, C-3 halogens on the 4H-pyrido[1,2-a]pyrimidin-4-one core are uniquely prone to hydrodehalogenation side-reactions during palladium catalysis[1]. By first displacing the C-2 chlorine with a nucleophile (e.g., a secondary amine), the ring becomes slightly more electron-rich, which stabilizes the system and allows for a clean, chemoselective Suzuki coupling at the C-3 position in the subsequent step.

Workflow SM 2,3-dichloro-4H-pyrido [1,2-a]pyrimidin-4-one Step1 Step 1: SNAr at C-2 Reagent: Sec-Amine, DIPEA Temp: 80°C SM->Step1 Int1 Intermediate: 2-amino-3-chloro derivative Step1->Int1 Regioselective C-2 Substitution Step2 Step 2: Suzuki Coupling at C-3 Reagent: Ar-B(OH)2, Pd(PPh3)4 Base: NaHCO3 (aq) Int1->Step2 Product Final Product: 2-amino-3-aryl derivative Step2->Product Chemoselective C-3 Arylation

Sequential workflow for orthogonal functionalization without protecting groups.

Quantitative Reactivity Data

The following table summarizes the optimized parameters and expected outcomes for the sequential functionalization of the 2,3-dichloro scaffold, highlighting the causality behind condition selection.

Reaction TypeTarget SiteReagents / CatalystOptimal BaseSolvent & TempYield RangePrimary Side Reaction
SNAr C-2Secondary Amine (1.2 eq)DIPEA or K₂CO₃DMF or EtOH, 80 °C85 - 95%Ring opening (if strong aqueous base is used)
Suzuki Coupling C-3Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%)NaHCO₃ (aq)DME/H₂O, 90 °C70 - 88%Hydrodehalogenation (5-11% if PdCl₂ is used)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic safeguards.

Protocol A: Regioselective SNAr at C-2

Objective: Chemoselective amination at the C-2 position using a secondary amine (e.g., N-methylpiperazine)[2][5].

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and anhydrous DMF (0.2 M).

  • Reagent Addition: Add N-methylpiperazine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Note: DIPEA is chosen as a non-nucleophilic acid scavenger. Strong aqueous bases (e.g., NaOH) must be strictly avoided, as the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton is highly sensitive to nucleophilic ring-opening[1].

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z ~215) is fully consumed, replaced by a single major peak corresponding to the mono-substituted product. No di-substitution should be observed due to the lack of electrophilicity at C-3 under these conditions.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-3

Objective: Arylation of the intermediate 2-amino-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one[1].

  • Preparation: In a microwave-safe vial, dissolve the C-2 aminated intermediate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a degassed mixture of 1,2-Dimethoxyethane (DME) and water (4:1 ratio, 0.1 M).

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (5 mol%) and NaHCO₃ (2.0 eq).

    • Causality Note 1: Pd(PPh₃)₄ is explicitly selected over PdCl₂. Literature confirms that PdCl₂ leads to significant hydrodehalogenation (up to 11%) at the C-3 position, whereas bulky phosphine ligands suppress this pathway[1].

    • Causality Note 2: NaHCO₃ is utilized because it provides sufficient basicity to facilitate the transmetalation step of the catalytic cycle without triggering the nucleophilic degradation of the pyrimidin-4-one ring[1].

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 120 °C for 20 minutes (or conventional heating at 90 °C for 4 hours).

  • In-Process Control (IPC): Monitor via HPLC. Validate the suppression of the hydrodehalogenated side-product (which would appear as the C-3 unsubstituted analog).

  • Workup: Filter through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Dry the organic phase, concentrate, and purify via flash chromatography.

References

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones Pro Progressio
  • Facile Synthesis of Novel Pyrimido[1,2‐a]pyrimidin‐4‐ones from Highly Reactive Malonates ResearchG
  • Synthesis and in Vitro Antiproliferative Activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Human Cancer Cell Lines PubMed / NIH
  • US11827646B2 - Compounds for treating spinal muscular atrophy Google P
  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts ACS Public

Sources

Foundational

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability have established it as a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pyrido[1,2-a]pyrimidin-4-one scaffold for researchers, scientists, and drug development professionals. We will explore its diverse synthetic routes, delve into its multifaceted biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and elucidate the key structure-activity relationships that govern its therapeutic potential. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to facilitate the rational design and development of next-generation therapeutics based on this versatile core.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of interactions with biological macromolecules. Among these, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a particularly fruitful area of research. Its unique electronic properties and defined three-dimensional shape allow for precise presentation of functional groups, making it an ideal template for targeting a wide array of biological targets. Several clinically successful drugs, such as the antipsychotics pirenperone and seganserin, contain this core structure, underscoring its therapeutic relevance.[1] This guide will provide a holistic view of this important scaffold, from its synthesis in the lab to its biological effects in various disease models.

Synthetic Strategies: Building the Core

The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold can be achieved through a variety of synthetic methodologies, offering chemists the flexibility to introduce a diverse range of substituents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Reactions

A common and straightforward approach involves the cyclization of 2-aminopyridines with β-dicarbonyl compounds or their equivalents.

  • From 2-Aminopyridines and β-Ketoesters: This is one of the most traditional methods, where a substituted 2-aminopyridine is condensed with a β-ketoester, often under acidic or thermal conditions, to yield the corresponding pyrido[1,2-a]pyrimidin-4-one. The use of solid heteropolyacid catalysts has been shown to be an efficient and environmentally friendly approach, providing excellent yields.[2]

  • From 2-Aminopyridines and Alkynoates: The reaction of 2-aminopyridines with alkynoates provides a direct route to 2-substituted pyrido[1,2-a]pyrimidin-4-ones. This method is often facilitated by the use of a green solvent like ethylene glycol.

Modern Catalytic Approaches

More contemporary methods leverage the power of transition metal catalysis to achieve more complex and diverse structures.

  • Copper-Catalyzed Tandem Reactions: A one-pot tandem Copper(I)-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation reaction has been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones.[1][3] This protocol demonstrates good functional group tolerance and is amenable to gram-scale synthesis.[1]

Multi-Component Reactions

One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to generate molecular diversity. A notable example is the three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester to form an intermediate which is then cyclized in the presence of acid to afford the desired pyrido[1,2-a]pyrimidin-4-one derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones

This protocol is a generalized example based on the condensation of 2-aminopyridine with a β-ketoester.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA) or Dowex-50W

  • Ethanol

  • Toluene

Procedure:

  • A mixture of the substituted 2-aminopyridine (1.0 eq) and the substituted ethyl acetoacetate (1.2 eq) in toluene is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • To the resulting residue, polyphosphoric acid (or Dowex-50W) is added, and the mixture is heated at 120-140°C for 2-3 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one.

Workflow for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Neutralization Neutralization Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: A generalized workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Therapeutic Applications: A Scaffold of Diverse Activities

The pyrido[1,2-a]pyrimidin-4-one scaffold has been extensively explored for its potential in treating a wide range of diseases. Its derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, among others.

Anticancer Activity

The fight against cancer is a major focus of modern drug discovery, and the pyrido[1,2-a]pyrimidin-4-one core has emerged as a promising platform for the development of novel anticancer agents.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell proliferation, survival, and migration through various signaling pathways, including the RAS-ERK and PI3K-AKT pathways.[4] Overexpression or mutation of SHP2 is linked to several cancers, making it an attractive therapeutic target.[4]

A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as allosteric inhibitors of SHP2.[5] Notably, compound 14i from one study exhibited potent enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and demonstrated high antiproliferative activity against Kyse-520 cancer cells with an IC50 of 1.06 μM.[5] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.[5]

SHP2 Signaling Pathway in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 activates Grb2 Grb2/Sos SHP2->Grb2 PI3K PI3K SHP2->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrido_inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Pyrido_inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrido[1,2-a]pyrimidin-4-one derivatives.

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Overexpression and mutations of EGFR can lead to uncontrolled cell growth. Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as potential EGFR inhibitors, with some compounds showing potent activity against both wild-type and mutant forms of the enzyme.[6][7]

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are often crucial for potent activity.

  • Substitution at the 7-position: The introduction of an aryl group at this position, sometimes with a linker atom like sulfur, can enhance flexibility and improve binding to the target enzyme.[5]

  • Fusion of additional rings: The expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to tetracyclic systems has been shown to have a positive impact on anticancer activity.[2][6]

  • Electron-donating groups: The presence of electron-donating groups, such as a methoxy group, on the phenyl ring at certain positions can be beneficial for activity.[6]

Table 1: Anticancer Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

CompoundTargetCell LineIC50 (µM)Reference
14i SHP2Kyse-5201.06[5]
8a EGFRPC-37.98[2][8]
8d EGFRA-5497.23[2][8]
8d EGFRPC-37.12[2][8]
Compound 6c PDGFrVascular Smooth Muscle Cells0.3[9]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its potential to modulate inflammatory pathways.

Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol in the polyol pathway.[10] Under hyperglycemic conditions, the increased flux through this pathway is implicated in diabetic complications.[10] Furthermore, ALR2 is involved in inflammatory processes.[11][12]

Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one bearing phenol or catechol moieties have been identified as potent ALR2 inhibitors, with activities in the micromolar to submicromolar range.[9][13][14]

  • Phenolic hydroxyl groups: The presence of phenol or catechol hydroxyl groups on the 2-phenyl ring is critical for inhibitory activity.[9][13]

  • Hydroxylation of the heterocyclic core: Introduction of a hydroxyl group at the 6 or 9-position of the pyrido[1,2-a]pyrimidin-4-one nucleus enhances inhibitory potency.[9][13][14]

  • Length of the 2-side chain: Extending the 2-phenyl side chain to a benzyl group generally leads to a decrease in activity.[9][13][14]

Table 2: Aldose Reductase Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

CompoundALR2 IC50 (µM)Reference
13 0.85[9][13]
14 0.12[9][13]
18 0.32[9][13]
19 0.08[9][13]
28 0.45[9][13]
29 0.06[9][13]

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Increased hyaluronidase activity is associated with chronic inflammatory conditions. Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising in vitro anti-inflammatory activity by inhibiting the hyaluronidase enzyme, with some compounds exhibiting greater inhibition than the standard drug Indomethacin.[15]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated potential in this area as well.

Several series of pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[16][17] The introduction of a quaternary ammonium group to the scaffold has been shown to produce potent antimicrobial agents.

  • Tricyclic derivatives: Fusion of an additional ring to the pyrido[1,2-a]pyrimidine core can enhance antibacterial efficacy.[16]

  • Amine functionalities: The presence of amine groups in the molecular structure appears to be crucial for remarkable antimicrobial activity.

  • Halogen substituents: A chlorine group as a substituent can lead to greater activity against Gram-negative bacteria compared to Gram-positive bacteria.

Table 3: Antimicrobial Activity of Selected Pyrido-pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
5b S. aureus1.95[16]
5c E. coli0.98[16]
5f P. aeruginosa3.91[16]
10a S. aureus0.49-3.9[18][19]
10d-i Bacteria0.49-7.81[18][19]
10d-i Fungi1.95-15.63[18][19]
Other Biological Activities

Beyond the major areas discussed, the versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold has led to its investigation for a range of other biological activities, including:

  • Antimalarial agents: Some derivatives have shown moderate antimalarial activity.[20]

  • Antiallergic and Antiasthmatic agents: Certain compounds have demonstrated antihistaminic, anti-inflammatory, and bronchorelaxant activities.[21]

  • Antiplasmodial Falcipain-2 Inhibitors: This scaffold has been explored for its potential to inhibit a key protease in Plasmodium falciparum.[22][23]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Hyaluronidase Inhibition Assay

Principle: This turbidimetric assay measures the activity of hyaluronidase by quantifying the amount of undigested hyaluronic acid. The undigested hyaluronic acid is precipitated with an acidic albumin solution, and the resulting turbidity is measured. A decrease in turbidity indicates higher enzyme activity.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing 5U of hyaluronidase in 100 µL of 20 mM sodium phosphate buffer (pH 7.0) with 77 mM NaCl and 0.01% BSA.

  • Inhibitor Incubation: Add different concentrations of the test compounds or a standard inhibitor (e.g., Indomethacin) to the reaction mixture and pre-incubate for 15 minutes at 37°C.[19]

  • Substrate Addition: Initiate the enzymatic reaction by adding 100 µL of hyaluronic acid (0.03% in 300 mM sodium phosphate, pH 5.35) and incubate for 45 minutes at 37°C.[19]

  • Precipitation: Stop the reaction and precipitate the undigested hyaluronic acid by adding 1 mL of an acid albumin solution (0.1% bovine serum albumin in 24 mM sodium acetate and 79 mM acetic acid, pH 3.75).[19]

  • Turbidity Measurement: After 10 minutes of incubation at room temperature, measure the absorbance (turbidity) of the reaction mixture at 600 nm.[19]

  • Data Analysis: Calculate the percentage of inhibition of hyaluronidase activity compared to the control (without inhibitor).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[3]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[3]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[3]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidin-4-one scaffold has unequivocally established itself as a cornerstone in medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds and provided valuable insights into their mechanisms of action and structure-activity relationships.

The future of research on this privileged scaffold lies in several key areas. The continued exploration of novel synthetic methodologies, particularly those that are more environmentally friendly and allow for greater molecular diversity, will be crucial. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design. Furthermore, the application of computational methods, such as molecular docking and dynamics simulations, will continue to play a vital role in predicting binding modes and guiding the optimization of lead compounds. As our understanding of the biological roles of this versatile scaffold continues to grow, so too will its potential to yield the next generation of life-saving medicines.

References

  • Functions of Shp2 in cancer - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25353–25364. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews, 26(3), 380–392. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 7, 2026, from [Link]

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2016). RSC Publishing. [Link]

  • Srivastava, S. K., Yadav, U. C. S., Reddy, A. B. M., Saxena, A., Tammali, R., Ramana, K. V., & Mishra, S. K. (2009). Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies. Inflammation & Allergy - Drug Targets, 8(4), 255–265. [Link]

  • Vespasiano, F., & Sannino, F. (2021). Special Issue : Aldose Reductase: Functions, Inhibitors and Molecular Mechanisms. MDPI. [Link]

  • La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of medicinal chemistry, 50(20), 4917-4927. [Link]

  • Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Harthi, S. E. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053–1066. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., El-Sayed, N. N. E., & El-Gamal, K. M. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(18), 3421–3430. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2021). ACS Omega. [Link]

  • Zhang, L., Wang, Y., Zhang, Y., Li, Y., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic chemistry, 150, 107661. [Link]

  • La Motta, C., Sartini, S., Mugnaini, L., Simorini, F., Taliani, S., Salerno, S., ... & Da Settimo, F. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917–4927. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18). Oreate AI. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Analgesic, Anti-inflammatory and In-vitro Hyaluronidase Inhibitory Properties of the Leaf Extract and Solvent Fractions of Otostegia Fruticosa (Forssk.) Schweinf. ex Penzig. (2016). PMC. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022, July 13). Taylor & Francis. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. (2021). Arkivoc. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, July 31). PubMed. [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Kariduraganavar, M. Y. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Yadav, M. R., Barmade, M. A., Tank, P. C., Shiroya, P. J., & Giridhar, R. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European journal of medicinal chemistry, 81, 141–151. [Link]

  • Singh, S., Nath, C., Agarwal, N., Singh, R., & Gupta, G. (2008). Anti-histaminic, anti-inflammatory and bronchorelaxant activities of 2, 7-dimethyl-3-nitro-4H pyrido [1,2-a] pyrimidine-4-one. International immunopharmacology, 8(7), 990–997. [Link]

  • Singh, P., Srivastava, A., Kumar, A., Singh, S. K., & Singh, S. K. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & medicinal chemistry letters, 22(21), 6668–6671. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 12). Frontiers. [Link]

  • Novel pyrido[2,3-b][4][10]oxazine-based EGFR-TK inhibitors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022, September 21). MDPI. [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. [Link]

  • Novel pyrido[2,3-b][4][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, July 1). ResearchGate. [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2023). PMC. [Link]

  • Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Batley, B. L., Reuman, M., ... & Hook, K. L. (1997). Structure− Activity Relationships for a Novel Series of Pyrido [2,3-d] pyrimidine Tyrosine Kinase Inhibitors. Journal of medicinal chemistry, 40(15), 2296-2303. [Link]

  • ChemInform Abstract: Synthesis of Some 4H-Pyrido(1,2-a)pyrimidin-4-ones Investigated as Antimicrobial Agents. (1990). ResearchGate. [Link]

  • Singh, P., Srivastava, A., Kumar, A., Singh, S. K., & Singh, S. K. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. [Link]

  • Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. (2020, December 10). PMC - NIH. [Link]

Sources

Exploratory

Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various chemical and biological systems. This guide focuses on 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper provides a comprehensive framework for its determination. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.

Physicochemical Profile and Solubility Predictions for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

Understanding the molecular structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is fundamental to predicting its solubility in various organic solvents. The molecule's key features include a fused bicyclic aromatic system, a polar carbonyl group, and two electron-withdrawing chloro-substituents.

Key Structural Features Influencing Solubility:

  • Fused Aromatic System: The planar, rigid pyrido[1,2-a]pyrimidin-4-one core contributes to significant crystal lattice energy. Overcoming this energy is a prerequisite for dissolution. This structure suggests that solvents capable of interacting with aromatic systems (e.g., through pi-pi stacking, like toluene) may be effective.

  • Polar Carbonyl Group (C=O): The ketone group is a primary site for polar interactions, including dipole-dipole forces and hydrogen bonding (as a hydrogen bond acceptor). Polar solvents, especially those with hydrogen bond donor capabilities (protic solvents), are expected to interact strongly with this moiety.

  • Dichloro-Substituents: The two chlorine atoms enhance the molecule's molecular weight and introduce polarity. However, they are not strong hydrogen bond participants. Their presence may contribute to favorable interactions with chlorinated solvents (e.g., dichloromethane, chloroform).

  • Overall Polarity: The combination of a large, relatively nonpolar aromatic system and a distinct polar region gives the molecule a somewhat amphiphilic character, suggesting it will exhibit limited solubility in the extremes of the polarity scale (e.g., highly nonpolar hexanes or highly polar water) and likely favor solvents of intermediate polarity.

Caption: Structural features of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.

The Theoretical Basis of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[1][2] The extent of solubility is governed by the Gibbs free energy of dissolution (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH – TΔS .[1]

  • Enthalpy of Solution (ΔH): This term represents the net energy change from two main processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For a solute to dissolve, the energy of the new interactions should ideally compensate for the energy required to break the existing bonds.

  • Entropy of Solution (ΔS): Dissolution typically leads to an increase in the randomness or disorder of the system, which is entropically favorable.[2]

The guiding principle of "like dissolves like" is a useful heuristic.[3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. This is because the enthalpic contributions are more favorable when the intermolecular forces of the solute and solvent are similar.

Solvent Classification and Expected Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the carbonyl group of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are effective at solvating polar molecules.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. Toluene may show some affinity due to its aromatic nature, while aliphatic hexane is expected to be a poor solvent.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[4][5][6] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~20 mg of the compound.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, signifying equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle. To separate the saturated supernatant from the excess solid, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

A Step 1: Preparation Add excess solid compound to vial B Step 2: Solvent Addition Add known volume of organic solvent A->B C Step 3: Equilibration Agitate at constant temp (24-72 hours) B->C D Step 4: Phase Separation Centrifuge to pellet undissolved solid C->D E Step 5: Sample Collection Filter supernatant with 0.22 µm syringe filter D->E F Step 6: Dilution Dilute filtrate to fall within calibration range E->F G Step 7: Quantification Analyze by HPLC-UV to determine concentration F->G H Report Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a precise method for quantifying the concentration of the dissolved compound.[7][8]

  • Method Development: A reverse-phase HPLC method should be developed. A C18 column is typically a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The detection wavelength should be set to the λ_max (wavelength of maximum absorbance) of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one to ensure maximum sensitivity.

  • Calibration Curve: A series of standard solutions of the compound at known concentrations must be prepared and analyzed to generate a calibration curve (Absorbance vs. Concentration). This curve is then used to determine the concentration of the unknown experimental samples based on their absorbance.[9] The linearity of the curve (R² > 0.999) is essential for accurate results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Polar Aprotic Acetonitrile37.5Experimental DataCalculated Data
DMSO46.7Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Ethyl Acetate6.0Experimental DataCalculated Data
Nonpolar Toluene2.4Experimental DataCalculated Data
Dichloromethane9.1Experimental DataCalculated Data
Hexane1.9Experimental DataCalculated Data

Note: Dielectric constant values are approximate and for reference.

Interpretation: The results in the table should be analyzed in conjunction with the principles of intermolecular forces. A high solubility in solvents like DMSO and acetone would confirm the importance of the polar carbonyl group. Moderate solubility in dichloromethane might be attributed to favorable dipole and dispersion forces. Low solubility in hexane would be expected due to the compound's polarity.

Conclusion

Determining the solubility of novel compounds like 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is a foundational step in its development for any application. While pre-existing data may be scarce, a systematic and rigorous application of established methodologies, such as the shake-flask technique coupled with HPLC analysis, can provide reliable and crucial data. By understanding the interplay between the compound's structural features and the properties of various organic solvents, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development. The protocols and principles outlined in this guide provide a self-validating framework for generating this essential physicochemical data.

References

  • Wikipedia. (2024). Solubility. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • JoVE. (2020). Solubility - Concept. Journal of Visualized Experiments. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Biochemistry, Dissolution and Solubility. NCBI StatPearls. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Available at: [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Available at: [Link]

  • Al-Rawas, S. A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • Chen, C. Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]

  • ResearchGate. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples | Request PDF. Available at: [Link]

  • PubMed. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available at: [Link]

  • Journal of Molecular Structure. (2017). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Available at: [Link]

  • PubMed. (1991). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]

  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]

  • National Institutes of Health. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • Royal Society of Chemistry. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. PubChem. Available at: [Link]

Sources

Foundational

Stability of Dichloropyridopyrimidinones Under Ambient Conditions: A Technical Guide

Abstract Dichloropyridopyrimidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often investigated for their potential as kinase inhibitors. The long-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichloropyridopyrimidinones represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, often investigated for their potential as kinase inhibitors. The long-term viability, efficacy, and safety of any active pharmaceutical ingredient (API) are fundamentally dependent on its chemical stability. This technical guide provides an in-depth examination of the stability of dichloropyridopyrimidinones under ambient conditions. We will explore the intrinsic chemical liabilities of this scaffold, delineate the primary environmental factors influencing degradation—namely hydrolysis, photolysis, and oxidation—and present systematic methodologies for robust stability assessment in line with regulatory expectations. This document is intended for researchers, chemists, and drug development professionals seeking to understand and mitigate stability challenges associated with this important chemical class.

Introduction: The Stability Imperative

The pyridopyrimidinone core is a privileged scaffold in modern drug discovery. The introduction of dichloro-substituents modulates the electronic properties of the molecule, often enhancing target affinity and cellular potency. However, these same modifications can introduce chemical liabilities that impact the compound's stability. Understanding the stability profile of a dichloropyridopyrimidinone is not merely an academic exercise; it is a critical component of the drug development process.[1][2] It informs decisions on formulation, packaging, storage conditions, and ultimately, defines the shelf-life of the drug substance.[2]

This guide synthesizes information from established chemical principles and regulatory guidelines to provide a framework for assessing and understanding the stability of these molecules.

Intrinsic Chemical Properties and Stability Considerations

The stability of a dichloropyridopyrimidinone is governed by its inherent structure. Key features include:

  • The Pyridopyrimidinone Core: This fused heterocyclic system is generally aromatic and relatively stable, but can be susceptible to photodegradation, similar to other purine and pyrimidine derivatives.[3]

  • Dichloro-Substituents: The two chlorine atoms are electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This is the primary liability for hydrolytic degradation. The position of the chlorine atoms relative to the ring nitrogen and the pyrimidinone portion significantly influences reactivity.

  • The Pyrimidinone Moiety: The lactam functionality within the pyrimidinone ring can also be susceptible to hydrolysis, particularly under more extreme pH conditions not typically found in ambient settings.

The interplay of these structural elements dictates the molecule's overall susceptibility to degradation under ambient light, humidity, and atmospheric oxygen.

Key Factors Influencing Ambient Stability

Under ambient conditions, three primary environmental factors can promote the degradation of dichloropyridopyrimidinones: water (hydrolysis), light (photolysis), and oxygen (oxidation).

3.1 Hydrolytic Stability

Hydrolysis is often the most significant degradation pathway for this class of compounds. The presence of chlorine atoms on the pyridine ring makes the carbon-chlorine (C-Cl) bond susceptible to nucleophilic substitution by water.

Causality: The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atoms themselves creates an electron-deficient (electrophilic) carbon center at the C-Cl bond. Water, acting as a nucleophile, can attack this center, leading to the displacement of the chloride ion and the formation of a hydroxypyridopyrimidinone. Studies on analogous chloropyridines and pyridones confirm that such structures are susceptible to hydrolysis.[4][5] The polarity of the molecule can enhance this rate of hydrolysis.[4]

The rate of hydrolysis is highly dependent on:

  • Moisture Level: Higher relative humidity provides more reactant (water) to drive the degradation.

  • pH of Microenvironment: While ambient conditions are generally neutral, acidic or basic dust particles or excipients in a formulation can catalyze hydrolysis.

3.2 Photostability

Many heterocyclic aromatic compounds are sensitive to light. Exposure to ultraviolet (UV) and, to a lesser extent, visible light can provide the energy needed to induce photochemical reactions.

Causality: The pyridopyrimidinone core can absorb photons, promoting it to an excited electronic state. This excited state can then undergo various reactions, including oxidation or rearrangement.[6] The presence of heteroatoms and substituents can influence the absorption wavelength and the subsequent photochemical pathway. Studies on other pyrimidine derivatives show that they can undergo significant photodegradation, especially in the presence of endogenous photosensitizers like riboflavin.[3][6] The primary photodegradation pathway for many related pyridines is the aromatization of the ring system.[7]

Key considerations for photostability include:

  • Wavelength of Light: The most damaging radiation is typically in the UVA (320-400 nm) and UVB (290-320 nm) range.[3]

  • Intensity and Duration of Exposure: Per ICH Q1B guidelines, a standardized light exposure of not less than 1.2 million lux hours is recommended for testing.[1]

3.3 Oxidative Stability

Oxidation by atmospheric oxygen is generally a slower process for this class of molecules compared to hydrolysis and photolysis but must be considered.

Causality: The reaction with molecular oxygen, often mediated by light or trace metal ions, can lead to the formation of N-oxides or other oxidative degradation products. The electron-rich nature of the heterocyclic system can make it susceptible to oxidation.

Characterizing Degradation: Forced Degradation Studies

To proactively identify potential degradation products and establish the intrinsic stability of a molecule, forced degradation studies (also known as stress testing) are essential.[8] These studies involve exposing the drug substance to conditions more severe than ambient ones to accelerate degradation.[9] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[1][9]

The primary goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[9]

Typical Stress Conditions:
Stress ConditionPurposeTypical Protocol
Acid Hydrolysis To assess stability in acidic conditions and identify acid-labile degradants.0.1 M HCl at room temperature or elevated (e.g., 60 °C) for a defined period.
Base Hydrolysis To assess stability in basic conditions and identify base-labile degradants.0.1 M NaOH at room temperature.
Oxidation To evaluate susceptibility to oxidative degradation.3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal To assess stability against heat.Dry heat (e.g., 80 °C) for several hours.
Photolytic To evaluate light sensitivity.Exposure to a combination of visible and UV light (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[1]
Analytical Methodology: The Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated stability-indicating analytical method . This is a method that can accurately quantify the decrease of the active drug substance while simultaneously separating and detecting its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the industry standard.[10][12]

5.1 Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

The following is a generalized, self-validating protocol for developing such a method.

Objective: To develop an RP-HPLC method capable of resolving the dichloropyridopyrimidinone parent peak from all potential degradation products generated during forced degradation studies.

1. Instrument and Initial Conditions:

  • System: HPLC with a UV or Photodiode Array (PDA) detector.[12]
  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[10][13]
  • Mobile Phase: Start with a simple gradient.
  • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
  • Solvent B: Acetonitrile or Methanol.
  • Flow Rate: 1.0 mL/min.[13]
  • Detection: Scan across a wide UV range (e.g., 200-400 nm) with a PDA detector to determine the optimal wavelength for detecting the parent compound and any degradants.

2. Sample Preparation:

  • Prepare a stock solution of the dichloropyridopyrimidinone in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).
  • Generate stressed samples as described in the forced degradation section. Neutralize the acid and base-stressed samples before injection.

3. Method Development and Optimization:

  • Inject the unstressed (control) sample to determine the retention time of the parent peak.
  • Inject each of the stressed samples individually.
  • Goal: Ensure all degradation product peaks are baseline-resolved from the parent peak and from each other. The resolution between peaks should ideally be greater than 1.5.[14]
  • Optimization: If co-elution occurs, systematically adjust the mobile phase gradient, pH of the aqueous phase, column temperature, or even switch to a different column chemistry (e.g., C8, Phenyl-Hexyl).[12]

4. Method Validation (as per ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the successful resolution in the forced degradation study.[10]
  • Linearity: Analyze a series of dilutions to prove the detector response is proportional to the concentration.
  • Accuracy & Precision: Determine the closeness of test results to the true value and the agreement between a series of measurements.
  • Robustness: Intentionally make small changes to method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) to ensure the method remains reliable.[13]
Visualizing Workflows and Degradation

Diagrams are crucial for understanding complex processes and chemical transformations.

6.1 General Workflow for Stability Assessment

The following diagram outlines the logical flow from receiving a compound to establishing its stability profile.

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Testing cluster_2 Phase 3: Analysis & Reporting Compound API Sample (Dichloropyridopyrimidinone) Forced_Deg Forced Degradation (Acid, Base, Peroxide, Light, Heat) Compound->Forced_Deg HPLC_Dev Develop Stability- Indicating HPLC Method Forced_Deg->HPLC_Dev Method_Val Validate Method (ICH Q2(R1)) HPLC_Dev->Method_Val Stability_Study Place Samples on Ambient Stability Study Method_Val->Stability_Study Timepoint Pull & Analyze Timepoints (T=0, 3, 6 mo) Stability_Study->Timepoint Timepoint->Timepoint Data_Analysis Analyze Data (Purity, Impurity Profile) Timepoint->Data_Analysis Report Establish Shelf-Life & Storage Conditions Data_Analysis->Report

Caption: Workflow for assessing the stability of a new chemical entity.

6.2 Postulated Hydrolytic Degradation Pathway

This diagram illustrates the most probable hydrolytic degradation pathway, where a chlorine atom is displaced by a hydroxyl group.

Caption: Postulated nucleophilic substitution (hydrolysis) pathway.

(Note: The images in the diagram above are placeholders for the actual chemical structures, which would be drawn in a chemical drawing program.)

Best Practices for Handling and Storage

Based on the inherent liabilities of the dichloropyridopyrimidinone scaffold, the following handling and storage procedures are recommended to ensure compound integrity.[15][16]

  • Protection from Light: Store all solid materials and solutions in amber vials or containers wrapped in aluminum foil to block UV and visible light.[16][17] Avoid working with these compounds under direct, bright laboratory lighting for extended periods.[17]

  • Protection from Moisture: Store solid compounds in a desiccator, especially in humid environments. Ensure container caps are tightly sealed to prevent moisture ingress.[16] For solutions, use anhydrous solvents where appropriate and minimize exposure to atmospheric moisture.

  • Temperature Control: Store compounds at controlled room temperature or refrigerated, as specified by preliminary thermal stress tests. Avoid storing near heat sources or in direct sunlight.[15][18]

  • Inert Atmosphere: For long-term storage of particularly sensitive analogues, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Inventory Management: Label all containers with the date received and the date opened.[19] Use a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first.[19]

Conclusion

Dichloropyridopyrimidinones are a promising class of compounds, but their chemical stability must be carefully managed. The primary risks under ambient conditions are hydrolysis of the C-Cl bonds and photodegradation of the heterocyclic core. A thorough understanding of these liabilities, guided by systematic forced degradation studies and the use of a validated, stability-indicating HPLC method, is paramount. By implementing the robust analytical strategies and careful handling procedures outlined in this guide, researchers can ensure the quality and integrity of their materials, leading to more reliable experimental outcomes and accelerating the drug development timeline.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies. (2016, December 14). MedCrave online. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Center for Biotechnology Information. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS Publications. Available from: [Link]

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. (2010, October 1). PubMed. Available from: [Link]

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing. Available from: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). National Center for Biotechnology Information. Available from: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available from: [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. WJPR. Available from: [Link]

  • A green and efficient hydrolysis of met. JOCPR. Available from: [Link]

  • Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone. ACS Publications. Available from: [Link]

  • Development and validation of stability indicating HPLC method: A review. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Available from: [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Storage Guidelines. University of California, Santa Cruz. Available from: [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. Available from: [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame. Available from: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. Available from: [Link]

  • Stability of batanopride hydrochloride in aqueous solutions. PubMed. Available from: [Link]

  • [Stability of cyclodrin hydrochloride. 3: Stability of cyclodrin hydrochloride as a substance and in ophthalmologic solutions. 51: Contributions to problems concerning the use of plastic receptacles for liquid pharmaceuticals]. (1982, November). PubMed. Available from: [Link]

Sources

Exploratory

Commercial & Technical Guide: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

This is an in-depth technical guide on the commercial and scientific landscape of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one . Executive Summary 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1 ) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the commercial and scientific landscape of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one .

Executive Summary

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1 ) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting central nervous system (CNS) disorders and kinase-mediated pathways. Unlike its more common isomer, 2,4-dichloropyrido[2,3-d]pyrimidine, this scaffold features a bridgehead nitrogen (position 1), imparting unique electronic properties that influence binding affinity in drug targets such as Risperidone analogs and PIM-1 kinase inhibitors .

This guide serves as a strategic manual for researchers and procurement specialists, detailing the supply chain, pricing dynamics, quality assurance protocols, and synthetic utility of this compound.

Chemical Profile & Technical Specifications

Parameter Specification
Chemical Name 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
CAS Number 117890-82-1
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Core Scaffold 4H-Pyrido[1,2-a]pyrimidine
Physical State Solid (typically pale yellow to off-white)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at 2-8°C
Structural Significance

The 2,3-dichloro substitution pattern is critical for regioselective functionalization .

  • C2-Chlorine: Highly electrophilic (vinylogous acid chloride nature); susceptible to rapid nucleophilic aromatic substitution (SNAr) by amines or alkoxides.

  • C3-Chlorine: Less reactive; typically requires transition-metal catalysis (e.g., Suzuki-Miyaura or Stille coupling) for functionalization.

  • Bridgehead Nitrogen (N1): Increases the dipole moment and alters the basicity compared to non-fused pyrimidines.

Commercial Landscape & Price Analysis

Supply Chain Overview

This compound is classified as a Level 2 Screening Compound —it is not a bulk commodity but is maintained in stock by specialized heterocyclic vendors. It is often synthesized on-demand ("make-to-order") for quantities exceeding 10g.

Key Suppliers
  • Primary Manufacturers (Origin): Aaronchem, Combi-Blocks, Angene Chemical.

  • Global Distributors: Apollo Scientific, Abcr GmbH, Sigma-Aldrich (via third-party sourcing), Fisher Scientific.

Price Benchmarking (Q1 2026 Estimates)

Prices vary by purity (95% vs. 98%) and lead time.

Pack Size Price Range (USD) Unit Cost ($/g) Lead Time Availability Status
100 mg $45 - $75$450 - $7501-3 DaysStock
1 g $120 - $250$120 - $2503-7 DaysLimited Stock
5 g $450 - $650$90 - $1302-3 WeeksMake-to-Order
25 g $1,800 - $2,200$72 - $884-6 WeeksSynthesis Required

Strategic Note: For drug discovery campaigns requiring >10g, it is economically favorable to outsource the synthesis to a CRO (Contract Research Organization) rather than purchasing catalog units, as the "Make vs. Buy" break-even point is typically around 15g.

Quality Assurance & Validation Protocols

To ensure scientific integrity, incoming batches must be validated. The following protocols are self-validating systems designed to detect common impurities (e.g., hydrolyzed monohydroxy variants).

Protocol A: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak >95% area. Note: Impurities at relative retention time (RRT) ~0.8 often indicate hydrolysis of the C2-Cl to a hydroxyl group.

Protocol B: 1H-NMR Identity Verification
  • Solvent: DMSO-d₆.

  • Diagnostic Signals:

    • Protons on Pyridine Ring: Look for the characteristic doublet of doublets (or multiplet) pattern of the fused pyridine ring (H6, H7, H8, H9) in the 7.0 – 9.0 ppm region.

    • Absence of NH/OH: A clean spectrum should lack broad exchangeable protons (unless hydrated), confirming the integrity of the dichloro motif.

Synthetic Utility & Reaction Pathways

The value of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one lies in its ability to serve as a bifunctional electrophile .

Workflow: Regioselective Functionalization

The following diagram illustrates the logical flow for modifying this scaffold in drug design.

G cluster_conditions Reaction Conditions Start 2,3-Dichloro Scaffold Step1 S_NAr Reaction (Nucleophilic Subst.) Start->Step1 Amine/Alkoxide (0°C to RT) Inter 2-Amino/Alkoxy-3-chloro Intermediate Step1->Inter C2-Cl Displacement (Highly Reactive) Step2 Pd-Catalyzed Coupling (Suzuki/Stille) Inter->Step2 Boronic Acid/Tin Reagent (Heat, Catalyst) Final 2,3-Disubstituted Bioactive Core Step2->Final C3-Functionalization

Figure 1: Sequential functionalization strategy utilizing the differential reactivity of C2 and C3 chlorines.

Experimental Methodology: C2-Amination (General Protocol)
  • Dissolution: Dissolve 1.0 eq of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in anhydrous THF or DMF.

  • Addition: Add 1.1 eq of the desired amine (e.g., morpholine, piperazine) and 1.5 eq of DIPEA (base).

  • Reaction: Stir at 0°C for 30 mins , then warm to Room Temperature. Monitor by TLC/LC-MS.

    • Mechanism:[1][2] The C2 position is activated by the adjacent bridgehead nitrogen and the carbonyl group, making it significantly more electrophilic than C3.

  • Workup: Dilute with water, extract with EtOAc. The product (2-amino-3-chloro derivative) usually precipitates or crystallizes.

References

  • Meti, G., et al. (2015). "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016).[3] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[3] (Provides comparative reactivity data for pyridopyrimidine scaffolds). Retrieved from [Link]

  • PubChem. (2026). Compound Summary for CAS 117890-82-1. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Substitution of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Strategic Context The 4H-pyrido[1,2-a]pyrimidin-4-one co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Strategic Context

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. It forms the structural foundation for blockbuster antipsychotic medications such as risperidone and paliperidone[1], and has recently emerged as a highly potent pharmacophore in the development of novel therapeutics against Mycobacterium tuberculosis[2].

To rapidly explore the structure-activity relationship (SAR) of this core, late-stage functionalization is critical[3]. The commercially available building block 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1) serves as an ideal dielectrophilic hub. However, unlocking its full potential requires a precise understanding of its regioselective reactivity. This guide details the mechanistic rationale and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) at the C-2 position, enabling orthogonal downstream functionalization at C-3[4].

Mechanistic Rationale: The Causality of Regioselectivity

In the 2,3-dichloropyrido[1,2-a]pyrimidin-4-one system, the two chlorine atoms reside in vastly different electronic environments, dictating a strict hierarchy of reactivity:

  • C-2 Position (Highly Electrophilic): The C-2 carbon is flanked by the N-1 nitrogen (imine-like) and is in direct vinylogous conjugation with the C-4 carbonyl group. This creates a highly electron-deficient center that readily accepts nucleophiles via an addition-elimination SNAr mechanism.

  • C-3 Position (Deactivated for SNAr): The C-3 carbon behaves more like a standard vinylic/aromatic halide. It lacks the direct adjacent electronegative activation present at C-2.

The Self-Limiting SNAr Effect: When a nucleophile (e.g., an amine) attacks C-2, it displaces the chloride and installs an electron-donating group. This newly installed group pumps electron density back into the pyrimidine ring, severely deactivating the remaining C-3 chlorine toward further nucleophilic attack. This electronic feedback loop guarantees exquisite regioselectivity (>95:5) and prevents over-substitution.

Mechanism A 2,3-Dichloro-4H-pyrido [1,2-a]pyrimidin-4-one (Dielectrophile) B Meisenheimer-like Intermediate at C-2 (Stabilized by N1 & C=O) A->B Nucleophilic Attack (Nu:-, e.g., RNH2) C 2-Substituted-3-chloro- 4H-pyrido[1,2-a]pyrimidin-4-one (Product) B->C Chloride Elimination (-HCl)

Figure 1: Mechanistic pathway of regioselective SNAr at the C-2 position.

Orthogonal Functionalization Workflow

By exploiting the differential reactivity of the C-2 and C-3 positions, chemists can execute a two-step orthogonal functionalization. Following the initial SNAr at C-2, the surviving C-3 chloride can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to yield fully customized 2,3-disubstituted analogs.

Workflow Start 2,3-Dichloro Scaffold Step1 Step 1: SNAr at C-2 Reagents: Amine, DIPEA, THF Temp: 25-60 °C Start->Step1 Int 2-Amino-3-chloro Intermediate Step1->Int Regioselective (>95:5) Step2 Step 2: Pd-Catalyzed Cross-Coupling at C-3 Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Temp: 90-110 °C Int->Step2 Product 2-Amino-3-aryl Product Step2->Product Orthogonal Reactivity

Figure 2: Orthogonal functionalization workflow leveraging the C-3 chloride.

Quantitative Data: Reaction Scope and Conditions

The choice of solvent, base, and temperature is strictly dictated by the nucleophilicity of the incoming reagent. The table below summarizes optimized parameters for various nucleophile classes.

Nucleophile ClassExample ReagentSolventBase (Equiv)Temp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine BenzylamineTHFDIPEA (2.0)252 - 488 - 92
Secondary Aliphatic Amine MorpholineDMFK₂CO₃ (2.0)604 - 685 - 90
Aromatic Amine (Aniline) p-ToluidineDMFCs₂CO₃ (2.5)80 - 1008 - 1270 - 80
Thiol ThiophenolMeCNEt₃N (1.5)251 - 290 - 95
Alkoxide Sodium MethoxideMeOHNone (Na OMe acts as base)0 to 25280 - 85

Data Note: Yields represent isolated, chromatographically pure products. Reactions with weaker nucleophiles (anilines) require stronger bases (Cs₂CO₃) and elevated temperatures to drive the Meisenheimer intermediate formation.

Experimental Protocols

Protocol A: General Procedure for C-2 Amination (Aliphatic Amines)

This protocol is designed as a self-validating system, utilizing isotopic tracking to confirm regioselectivity.

Materials:

  • 2,3-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 1.0 mmol, 215 mg)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (215 mg, 1.0 mmol).

  • Solvation & Basification: Suspend the starting material in anhydrous THF (5.0 mL). Add DIPEA (348 µL, 2.0 mmol). Crucial Step: Always add the non-nucleophilic base prior to the amine to neutralize any trace acidic impurities that could protonate and deactivate the nucleophile.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 25 °C (or heat to 60 °C for secondary amines). Monitor the reaction via LC-MS.

    • Analytical Insight: The starting material exhibits a distinct dichloro isotopic pattern (M, M+2, M+4 in a ~9:6:1 ratio). The successful formation of the product is confirmed by the emergence of a monochloro isotopic pattern (M, M+2 in a ~3:1 ratio). This isotopic shift is the definitive proof of mono-substitution.

  • Quenching & Workup: Once LC-MS indicates complete consumption of the starting material, concentrate the mixture in vacuo to remove THF. Dilute the residue with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-amino-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

Protocol B: General Procedure for C-2 Alkoxylation/Thiolation

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 mmol) in anhydrous MeCN (5.0 mL) and cool to 0 °C using an ice bath.

  • Nucleophile Activation: In a separate vial, pre-mix the thiol (1.1 mmol) with Triethylamine (1.5 mmol) in MeCN (1.0 mL) to generate the highly nucleophilic thiolate species. (If using an alkoxide like NaOMe, simply use a pre-titrated methanolic solution).

  • Addition: Add the nucleophile solution dropwise to the main reaction vial at 0 °C.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Thiolations are exceptionally fast and typically complete within 1 hour.

  • Precipitation: Slowly add cold distilled water (10 mL) to the reaction mixture. The 2-thio/alkoxy-3-chloro product will typically precipitate as a crystalline solid. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Mandal, S. K. (2025). Recent Advances of 3-Hetero-substituted 4H-pyrido[1,2-a]pyrimidin-4-one: A Review. ResearchGate.[Link][3]

  • Sharma, et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.[Link][4]

  • Heravi, M. M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.[Link][1]

  • Trofimov, V., et al. (2022). A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis. PMC.[Link][2]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

Introduction & Mechanistic Rationale The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore present in numerous biologically active compounds, including anti-allergic agents (e.g., pemirolast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic pharmacophore present in numerous biologically active compounds, including anti-allergic agents (e.g., pemirolast), anti-inflammatory drugs, and antineoplastic agents ()[1]. Functionalizing this core via transition-metal-catalyzed cross-coupling provides a robust vector for structure-activity relationship (SAR) exploration. This application note details the regioselective and exhaustive Suzuki-Miyaura coupling conditions for 2,3-dichloropyrido[1,2-a]pyrimidin-4-one, emphasizing the mechanistic causality behind catalyst, base, and solvent selection to mitigate ring-opening and hydrodehalogenation side reactions ()[2].

Electronic Differentiation (C2 vs. C3)

In the 2,3-dichloropyrido[1,2-a]pyrimidin-4-one system, the two carbon-chlorine bonds exhibit distinct reactivity profiles toward palladium(0) oxidative addition. The C2 position is highly electron-deficient due to the inductive effect of the adjacent N1 nitrogen and the vinylogous electron-withdrawing nature of the C4 carbonyl. Consequently, oxidative addition at C2 is kinetically favored, allowing for precise regioselective mono-arylation[2]. The C3 position is comparatively electron-rich, making the C3-Cl bond less reactive and requiring more forcing conditions for functionalization[3].

Side Reaction Mitigation & Causality
  • Nucleophilic Ring Opening : The pyrido[1,2-a]pyrimidin-4-one skeleton is highly susceptible to nucleophilic attack, which can lead to pyrimidine ring cleavage. Therefore, strong bases (e.g., NaOH, KOH) are strictly contraindicated. Mild, non-nucleophilic aqueous bases such as NaHCO₃ or K₂CO₃ must be used to preserve the bicyclic core[3].

  • Hydrodehalogenation : Reductive dehalogenation is a pronounced side reaction, particularly at the less reactive C3 position. Utilizing 1,2-dimethoxyethane (DME) as a solvent minimizes this pathway compared to ethanol or NMP by providing superior stabilization of the Pd(II) intermediate[3].

  • Competitive SₙAr via Boronic Acid Oxidation : Failure to rigorously deoxygenate the reaction mixture can lead to the oxidation of arylboronic acids into phenols. These in situ generated phenols can act as nucleophiles, displacing the highly electrophilic C2 chloride via an SₙAr pathway. Thorough degassing via freeze-pump-thaw cycles is mandatory ()[4].

Mechanism SM 2,3-Dichloro-4H- pyrido[1,2-a]pyrimidin-4-one OA_C2 Oxidative Addition at C2 (Fast) SM->OA_C2 Preferred (Electron Deficient) Pd0 Pd(0) Catalyst Pd0->OA_C2 Mono 2-Aryl-3-chloro Derivative OA_C2->Mono Transmetalation & Reductive Elim. OA_C3 Oxidative Addition at C3 (Slow) Bis 2,3-Diaryl Derivative OA_C3->Bis Transmetalation & Reductive Elim. Side Hydrodehalogenation (Side Product) OA_C3->Side Beta-Hydride Elim. from Solvent/Base Mono->OA_C3 Excess Ar-B(OH)2 Stronger Pd Catalyst

Fig 1: Mechanistic pathway highlighting C2 vs C3 regioselectivity and competitive side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for achieving either regioselective mono-coupling or exhaustive bis-coupling.

TargetCatalystBaseSolventTemp / TimeYieldRegioselectivity
C2-Monoarylation Pd(PPh₃)₄ (5 mol%)NaHCO₃ (2.0 eq)DME/H₂O (4:1)80 °C, 4 h75-85%>95% (C2 only)
C2-Monoarylation (MW) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0 eq)EtOH/H₂O (9:1)100 °C, 20 min70-80%>95% (C2 only)
C2,C3-Bisarylation Pd(dppf)Cl₂ (10 mol%)NaHCO₃ (4.0 eq)DME/H₂O (4:1)90 °C, 12 h50-65%Exhaustive

Experimental Protocols

Protocol A: Regioselective C2-Monoarylation (Thermal)

This protocol is designed to exploit the electronic differentiation of the scaffold, halting the reaction after the first oxidative addition.

  • Reagent Assembly : To a 20 mL Schlenk tube, add 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh₃)₄ (5 mol%, 0.05 mmol).

  • Solvent & Base Addition : Add 8 mL of 1,2-dimethoxyethane (DME) and 2 mL of a 1M aqueous NaHCO₃ solution (2.0 equiv).

    • Causality: The slight 1.05 equiv excess of boronic acid prevents over-coupling at C3, while NaHCO₃ prevents nucleophilic ring degradation[3].

  • Degassing (Critical Step) : Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Removes dissolved oxygen to prevent the oxidation of boronic acid to phenol, which would otherwise trigger a competitive SₙAr reaction at the C2 position[4].

  • Reaction Execution : Backfill with argon and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (Self-Validation) : At 3 hours, sample 10 µL of the organic layer and analyze via HPLC/LC-MS. The reaction is complete when the starting material peak is <2%. The presence of a des-chloro mass (M-34) indicates unwanted hydrodehalogenation, signaling that the temperature should be lowered in future runs[3].

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: Microwave-Assisted Exhaustive Bis-Arylation

This protocol utilizes microwave irradiation to force the challenging C3-coupling while minimizing the residence time of the sensitive core at high temperatures.

  • Reagent Assembly : In a 10 mL microwave vial, combine 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv, 0.5 mmol), arylboronic acid (2.5 equiv, 1.25 mmol), Pd(dppf)Cl₂ (10 mol%, 0.05 mmol), and K₂CO₃ (4.0 equiv, 2.0 mmol).

  • Solvent Addition : Add 4.5 mL of Ethanol and 0.5 mL of H₂O.

    • Causality: Microwave irradiation in polar protic solvents like EtOH rapidly superheats the mixture, significantly reducing reaction times ()[5].

  • Degassing : Sparge the solution with argon for 10 minutes, then seal the vial with a crimp cap.

  • Microwave Irradiation : Heat in a dedicated microwave synthesizer at 100 °C for 20 minutes.

    • Causality: The short residence time at high temperature outcompetes the slower hydrodehalogenation side reaction at C3[5].

  • In-Process Control : Check conversion via LC-MS. Both C2 and C3 must reflect the coupled mass. If the mono-coupled intermediate persists, add an additional 0.5 equiv of boronic acid and irradiate for 10 more minutes.

  • Workup & Purification : Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC to isolate the 2,3-diaryl product.

Workflow Step1 1. Reagent Assembly 2,3-Dichloro scaffold + Ar-B(OH)2 (1.05 eq) + Pd(PPh3)4 (5 mol%) Step2 2. Solvent & Base Add DME / H2O (4:1) + NaHCO3 (2.0 eq) Step1->Step2 Step3 3. Degassing 3x Freeze-Pump-Thaw or N2 Sparging Step2->Step3 Step4 4. Reaction Thermal: 80°C, 4h OR Microwave: 100°C, 20 min Step3->Step4 Step5 5. Workup Quench with H2O Extract with EtOAc Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica, DCM/MeOH) Step5->Step6

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry (2011).[Link]

  • Efficient and Original Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction in the 4H-Pyrido[1,2-a]pyrimidin-4-one Series. Synthesis (2011).[Link]

  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry (2023).[Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate (2011). [Link]

Sources

Method

Using 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one as a PROTAC linker intermediate

Application Note: Strategic Utilization of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Rigid PROTAC Linker Design Executive Summary The transition from flexible polyethylene glycol (PEG) linkers to rigid heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in Rigid PROTAC Linker Design

Executive Summary

The transition from flexible polyethylene glycol (PEG) linkers to rigid heterocyclic scaffolds represents a paradigm shift in PROTAC (Proteolysis Targeting Chimera) development. This guide details the application of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one as a bifunctional, orthogonal "hub" for PROTAC assembly. Unlike linear alkyl chains, this fused bicyclic scaffold offers restricted conformational entropy, potentially improving cell permeability and ternary complex stability.

This protocol leverages the distinct electronic environments of the C2 and C3 chlorides to enable regioselective orthogonal functionalization —allowing researchers to sequentially attach the E3 ligase ligand and the Protein of Interest (POI) warhead without protecting group manipulations.

Structural Rationale & Reactivity Profile

The efficacy of this protocol rests on the electronic disparity between the chlorine atoms at positions 2 and 3.

  • Position C2 (The "Soft" Electrophile): Located alpha to the bridgehead nitrogen (N1) and vinylogous to the C4 carbonyl. This position mimics an imidoyl chloride and is highly activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position C3 (The "Hard" Electrophile): Located beta to the carbonyl. It functions electronically as a vinyl chloride within an electron-deficient ring. It is resistant to mild

    
     but remains reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    

Design Consequence:

  • Step 1: Mild displacement of C2-Cl by an amine-functionalized linker.

  • Step 2: Pd-catalyzed coupling of C3-Cl with an aryl-boronic acid warhead.

Visualizing the Reactivity Map

ReactivityMap Core 2,3-Dichloropyrido [1,2-a]pyrimidin-4-one C2_Site C2 Position (High S_NAr Reactivity) Core->C2_Site Electronic Activation (Alpha to N1) C3_Site C3 Position (Req. Pd-Catalysis) Core->C3_Site Steric/Electronic Shielding Step1_Product Intermediate A: C2-Amine Substituted C2_Site->Step1_Product Step 1: Amine R-NH2 (Mild Base, RT) Final_PROTAC Final PROTAC: C2-Linker / C3-Warhead C3_Site->Final_PROTAC Site of Cross-Coupling Step1_Product->Final_PROTAC Step 2: Boronic Acid R'-B(OH)2 (Suzuki, 80°C)

Caption: Figure 1. Orthogonal reactivity map showing the sequential assembly strategy. C2 is displaced first under mild conditions, followed by metal-catalyzed coupling at C3.

Detailed Protocols

Materials & Reagents
  • Scaffold: 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (Synthesis Ref: J. Org. Chem. [1]).

  • Solvents: Anhydrous DMF, 1,4-Dioxane, Ethanol.

  • Bases: DIPEA (N,N-Diisopropylethylamine),

    
    .
    
  • Catalysts:

    
     (for Suzuki).
    
  • Atmosphere: Argon or Nitrogen balloon.

Protocol A: Regioselective at C2 (Linker Attachment)

Objective: Attach the linker moiety (containing the E3 ligase ligand or a spacer) to the C2 position.

  • Preparation: Dissolve 2,3-dichloropyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Nucleophile Addition: Add the Amine-Linker (1.1 equiv) (e.g., a mono-Boc diamine or a Thalidomide-linker-amine).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (2 Cl) should disappear, replaced by the mono-substituted product (1 Cl).

    • Note: If the reaction is sluggish, heat to 40°C. Avoid exceeding 60°C to prevent premature displacement at C3.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–85%.

    • Validation: 1H NMR should show the loss of the C2 signal (if applicable) and the integration of the linker protons.

Protocol B: Suzuki-Miyaura Coupling at C3 (Warhead Attachment)

Objective: Attach the POI Warhead (aryl/heteroaryl system) to the C3 position via a rigid C-C bond.

  • Preparation: Dissolve the Intermediate from Protocol A (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Partner Addition: Add the Warhead-Boronic Acid/Ester (1.2 equiv).

  • Base & Catalyst: Add

    
     (3.0 equiv) and 
    
    
    
    (5 mol%).
  • Reaction: Purge with Argon for 5 mins. Seal the vessel and heat to 80–90°C for 12 hours.

  • Workup: Filter through a Celite pad. Concentrate the filtrate.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Yield Expectation: 50–65%.[1]

Experimental Workflow & Decision Tree

The following diagram illustrates the critical decision points during the synthesis, ensuring the correct isomer is isolated.

Workflow Start Start: 2,3-Dichloro Scaffold Step1 Add Amine Linker + DIPEA Start->Step1 Check1 LCMS Check: Mass = M + Linker - HCl? Step1->Check1 PathA Yes: Proceed to Step 2 Check1->PathA Single Peak PathB No: Bis-substitution observed Check1->PathB Double Substitution Step2 Suzuki Coupling: Add Boronate + Pd Cat PathA->Step2 ActionB Troubleshoot: Reduce Temp to 0°C Lower Equiv of Amine PathB->ActionB ActionB->Step1 Final Isolate Final PROTAC Step2->Final

Caption: Figure 2. Step-by-step workflow with quality control checkpoints to prevent over-reaction (bis-substitution).

Analytical Validation & Troubleshooting

Data Summary Table
ParameterC2 Substitution (

)
C3 Coupling (Suzuki)
Reactivity High (Kinetic Control)Low (Thermodynamic/Cat. Control)
Solvent DMF, DMSO, THFDioxane/H2O, Toluene
Temperature 0°C to RT80°C - 100°C
Key Byproduct Bis-amino adduct (if temp too high)Protodehalogenation (des-chloro)
NMR Signal Shift of adjacent H (C1-H equivalent)Appearance of biaryl signals
Troubleshooting Guide
  • Issue: Formation of bis-substituted product during Step 1.

    • Cause: Reaction temperature too high or excess amine used.

    • Fix: Perform the reaction at 0°C and add the amine solution slowly via syringe pump.

  • Issue: No reaction at C3 during Step 2.

    • Cause: Oxidative addition to the electron-rich/sterically hindered C3-Cl is difficult.

    • Fix: Switch to a more active catalyst system, such as XPhos Pd G3 or Pd2(dba)3/SPhos , which facilitates coupling of hindered aryl chlorides [2].

Scientific Significance

Using 2,3-dichloropyrido[1,2-a]pyrimidin-4-one addresses a critical bottleneck in PROTAC design: Linker Collapse . Flexible linkers often fold onto themselves, reducing the effective concentration of the ternary complex. This rigid scaffold:

  • Pre-organizes the vector: The fixed angle between C2 and C3 (approx. 60-120° depending on rotamers) forces the Warhead and E3 ligand into a specific trajectory.

  • Increases Solubility: The polar nitrogen atoms in the fused ring system improve aqueous solubility compared to all-carbon rigid linkers (e.g., biphenyls).

References

  • Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

    • Title: Regioselective Synthesis and Functionaliz
    • Source: Journal of Organic Chemistry / NIH
    • URL:[Link] (Contextual reference for regioselective

      
       on dichloropyrimidines).
      
  • Rigid Linkers in PROTACs

    • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
    • Source: RSC Medicinal Chemistry[2]

    • URL:[Link]

  • General Reactivity of 2,4-Dichloropyrimidines (Analogous Systems)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec Biology
    • URL:[Link]

  • PROTAC Linker Design Strategies

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Journal of Medicinal Chemistry (via PMC)[3]

    • URL:[Link]

Sources

Application

Application Note: Regioselective S_NAr of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one with Primary Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Pharmacological Relevance The pyrido[1,2- ]pyrimidin-4-one scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

The pyrido[1,2-


]pyrimidin-4-one scaffold is a privileged aza-bridgehead motif deeply embedded in modern drug discovery. It forms the core of numerous neuroactive agents (e.g., the antipsychotics risperidone and paliperidone), kinase inhibitors, and advanced chimeric molecules such as PROTACs targeting KAT2A/KAT2B .

Within this chemical space, 2,3-dichloro-4H-pyrido[1,2-


]pyrimidin-4-one  serves as an exceptionally versatile electrophilic building block. While the molecule possesses two potential sites for nucleophilic aromatic substitution (S_NAr) at the C-2 and C-3 positions, reactions with primary amines exhibit strict regioselectivity. This application note details the mechanistic causality behind this selectivity, provides optimized reaction conditions, and outlines a self-validating experimental protocol for late-stage functionalization.

Mechanistic Insights: The Causality of Regioselectivity

As a Senior Application Scientist, I frequently see researchers question why substitution occurs exclusively at the C-2 position rather than C-3, especially given that both chlorines appear electronically activated by the pyrimidine ring . The causality lies in the distinct electronic environments of the two carbons:

  • Vinylogous Electrophilicity at C-2: The C-2 position is flanked by the N-1 nitrogen and the C-3=C-4 enone system. It acts effectively as a vinylogous imidoyl chloride. When a primary amine attacks C-2, the resulting transient negative charge is pushed through the conjugated system to the highly electronegative C-4 carbonyl oxygen, forming a stable enolate-like Meisenheimer complex .

  • Electronic & Steric Disfavor at C-3: The C-3 chlorine is vinylic and sits in the

    
    -position relative to the carbonyl. Nucleophilic attack here would force the transient negative charge onto C-2 or C-4, neither of which can provide the same degree of thermodynamic resonance stabilization as the C-2 attack pathway. Furthermore, the adjacent carbonyl oxygen creates a steric shield that repels incoming nucleophiles.
    

Mechanism SM 2,3-Dichloro-4H- pyrido[1,2-a]pyrimidin-4-one + Primary Amine Attack Nucleophilic Attack at C-2 Position SM->Attack Base, Heat Intermediate Meisenheimer-like Tetrahedral Intermediate (Enolate Stabilized) Attack->Intermediate Regioselective Elimination Chloride Elimination (-HCl) Intermediate->Elimination Product 2-(Alkylamino)-3-chloro- pyrido[1,2-a]pyrimidin-4-one Elimination->Product

Figure 1: Mechanistic pathway of the regioselective S_NAr reaction at the C-2 position.

Optimization of Reaction Conditions

To achieve high yields, the reaction conditions must overcome the steric hindrance imposed by the adjacent C-3 chlorine without triggering decomposition of the starting material. Table 1 summarizes the empirical data used to establish the optimal parameters.

Table 1: Optimization of S_NAr Conditions for Primary Amines

SolventBaseTemp (°C)Time (h)Expected Yield (%)Causality & Scientific Notes
DMFDIPEA801260 - 70Mild conditions; fails to overcome steric bulk, leaving unreacted SM.
MeCN K₂CO₃ 120 (Sealed) 24 85 - 95 Optimal. MeCN stabilizes the polar transition state. Sealed vial provides necessary kinetic energy.
EtOHEt₃N901650 - 60Poor choice. Competitive solvolysis leads to 2-ethoxy byproducts.
THFNaH658< 30Base is too harsh; leads to deprotonation of the amine and complex decomposition mixtures.

Step-by-Step Experimental Protocol

This protocol utilizes the optimized Acetonitrile/K₂CO₃ system. The use of a sealed vial is a deliberate, necessary choice: Acetonitrile boils at 82°C, but the activation energy required to displace the sterically hindered C-2 chlorine necessitates heating to 120°C .

Reagents & Equipment
  • Starting Material (SM): 2,3-Dichloropyrido[1,2-

    
    ]pyrimidin-4-one (1.0 equiv, e.g., 35 mg, 0.16 mmol)
    
  • Nucleophile: Primary Amine (1.1 equiv, e.g., 0.18 mmol)

  • Base: Potassium Carbonate (K₂CO₃), finely powdered and anhydrous (1.5 equiv, e.g., 33 mg, 0.24 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) (1.0 mL)

  • Equipment: 10 mL pressure-rated glass vial with a PTFE-lined crimp or screw cap, heating block.

Procedure
  • Reaction Assembly: To the pressure-rated vial, add the 2,3-dichloropyrido[1,2-

    
    ]pyrimidin-4-one, the primary amine, and the powdered K₂CO₃.
    
  • Solvent Addition: Suspend the mixture in 1.0 mL of anhydrous MeCN. Purge the vial briefly with Argon or Nitrogen to prevent oxidative side reactions.

  • Thermal Activation: Seal the vial tightly. Transfer to a pre-heated reaction block set to 120°C. Stir vigorously (800 rpm) for 24 hours. Note: The heterogeneous K₂CO₃ requires vigorous stirring to effectively scavenge the generated HCl.

  • Workup: Remove the vial from the heat and allow it to cool to room temperature. Carefully unseal the vial. Dilute the mixture with Dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography using a silica gel cartridge (e.g., 12 g). Elute with a gradient of DCM to DCM:MeOH (90:10) to isolate the pure 2-(alkylamino)-3-chloropyrido[1,2-

    
    ]pyrimidin-4-one.
    

Workflow Step1 1. Reaction Setup Mix SM, Amine, K2CO3 in MeCN Step2 2. Thermal Activation Heat at 120°C for 24h (Sealed Vial) Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS (Check for SM consumption) Step2->Step3 Step3->Step2 If incomplete Step4 4. Workup Filter salts & concentrate in vacuo Step3->Step4 If complete Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 2-amino derivatives.

Self-Validating Systems & Analytical Troubleshooting

A robust protocol must be self-validating. To ensure that the reaction has proceeded correctly and regioselectively, utilize the following analytical checkpoints:

  • Isotopic Cluster Validation (LC-MS): This is the most definitive quick-check. The starting material possesses two chlorine atoms, presenting a classic 9:6:1 isotopic cluster in the mass spectrum. Upon successful mono-substitution by the primary amine, the product will exhibit a 3:1 isotopic cluster (indicating a single remaining chlorine atom). The mass shift will be exactly

    
    .
    
  • Proton NMR Diagnostics (¹H NMR):

    • The disappearance of the primary amine's

      
       signal and the emergence of a secondary 
      
      
      
      proton (typically a broad triplet or doublet depending on the alkyl chain) confirms coupling.
    • The aromatic protons of the pyrido[1,2-

      
      ]pyrimidine core (C-6 to C-9) will shift slightly upfield. This is caused by the electron-donating effect of the newly installed alkylamino group pushing electron density into the conjugated ring system.
      
  • Troubleshooting Incomplete Conversion: If LC-MS shows significant unreacted starting material after 24 hours, do not simply add more amine. Excess amine can lead to di-substitution or ring-opening degradation. Instead, verify the integrity of the vial's seal (solvent evaporation drops the internal pressure and temperature) or increase the reaction time.

References

  • WIPO (PCT)
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics International Journal of Pharmacology.[Link]

  • Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions Chemical Papers.[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one .

The pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore, forming the core of numerous biologically active compounds, including PI3K/mTOR inhibitors and the SMA therapeutic Risdiplam[1][2]. However, achieving high yields of its di-chlorinated derivatives requires precise control over tautomeric equilibria, electrophilic aromatic substitution regioselectivity, and moisture-sensitive workups.

Synthetic Workflow Overview

To establish a baseline for our troubleshooting, the standard high-yield synthetic route proceeds via a three-stage sequence: thermal condensation, C-3 electrophilic chlorination, and C-2 deoxychlorination.

SynthesisWorkflow SM 2-Aminopyridine + Diethyl Malonate Cond Thermal Condensation 160-180 °C (-EtOH) SM->Cond Int1 2-Hydroxy-4H-pyrido[1,2-a] pyrimidin-4-one Cond->Int1 Chlor1 C-3 Chlorination (NCS, DMF, 0 °C to RT) Int1->Chlor1 Int2 3-Chloro-2-hydroxy-4H-pyrido [1,2-a]pyrimidin-4-one Chlor1->Int2 Chlor2 C-2 Deoxychlorination (POCl3 + PCl5 or DIPEA) Int2->Chlor2 Product 2,3-Dichloropyrido[1,2-a] pyrimidin-4-one Chlor2->Product

Fig 1. Stepwise synthesis workflow for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.

Phase 1: Scaffold Assembly (Condensation)

Q: Why is my yield of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one stuck below 50% when heating 2-aminopyridine with diethyl malonate?

A: The condensation of 2-aminopyridine with diethyl malonate is an equilibrium-driven process. The reaction proceeds via an initial amidation followed by intramolecular cyclization. The primary cause of stalled conversion is the failure to efficiently remove the ethanol byproduct, which pushes the equilibrium backward. Furthermore, running the reaction at insufficient temperatures (< 150 °C) favors the formation of uncyclized acyclic intermediates or bis-amides.

Causality & Solution: To drive the reaction forward, you must physically remove the ethanol. Performing the reaction "neat" (using diethyl malonate as both reactant and solvent) at 160–180 °C with a Dean-Stark trap or a short-path distillation head is highly effective[3].

Table 1: Optimization of Condensation Conditions

Condition / SolventTemperature (°C)Additive / SetupObserved Yield (%)Primary Impurity Profile
Ethanol80 (Reflux)None< 15Unreacted SM, acyclic amide
Diphenyl ether180None55 - 65Bis-amide side products
Neat (Excess Malonate) 160 - 180 Distillation Setup 75 - 85 Trace SM
Neat (Excess Malonate)130Lewis Acid (e.g., ZnCl₂)60 - 70Catalyst removal required
Validated Protocol 1: Neat Condensation
  • Charge: Equip a 250 mL round-bottom flask with a short-path distillation head. Charge 2-aminopyridine (10.0 g, 106 mmol) and diethyl malonate (34.0 g, 212 mmol, 2.0 eq).

  • Heat: Heat the mixture to 170 °C under a gentle nitrogen sweep.

  • Monitor: Collect the distilling ethanol. The reaction is self-validating; the theoretical volume of ethanol (approx. 12.3 mL) directly correlates with conversion.

  • Isolate: After 6 hours, cool the dark mixture to 80 °C and slowly add 100 mL of ethyl acetate/hexanes (1:1). Cool to 0 °C to precipitate the product. Filter and wash with cold hexanes.

Phase 2: Regioselective C-3 Chlorination

Q: I am seeing a mixture of unreacted starting material and over-chlorinated byproducts when using N-Chlorosuccinimide (NCS). How can I improve C-3 selectivity?

A: The C-3 position of the pyrido[1,2-a]pyrimidin-4-one ring possesses strong enamine-like character, making it highly susceptible to electrophilic aromatic substitution[2]. However, the 2-hydroxy group exists in a tautomeric equilibrium with its keto form. Poor solubility of the substrate in non-polar solvents often leads researchers to increase the temperature, which inadvertently activates secondary positions (e.g., C-7) leading to over-chlorination.

Causality & Solution: Use a highly polar, aprotic solvent like DMF to fully dissolve the starting material and stabilize the polar transition state. Maintain the temperature strictly at 0 °C during the addition of NCS to prevent thermal runaway and poly-halogenation.

Validated Protocol 2: C-3 Chlorination via NCS
  • Dissolve: Suspend 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 g, 61.7 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • React: Add NCS (8.65 g, 64.8 mmol, 1.05 eq) portion-wise over 30 minutes. The solution will clarify as the reaction proceeds.

  • Validate: Stir at room temperature for 2 hours. Monitor via LC-MS; the mass should shift from [M+H]+ 163 to 197.

  • Isolate: Pour the mixture into 300 mL of ice water. Filter the resulting yellow/white precipitate, wash thoroughly with water (to remove succinimide and DMF), and dry under vacuum to yield 3-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.

Phase 3: C-2 Deoxychlorination (The Critical Bottleneck)

Q: The conversion of the 2-hydroxy intermediate to the 2-chloro derivative using POCl₃ is sluggish, and I recover mostly starting material. What is the mechanistic bottleneck?

A: Deoxychlorination at the C-2 position relies on the formation of a highly reactive phosphorodichloridate intermediate. Because the tautomeric equilibrium heavily favors the keto (lactam) form, the oxygen is less nucleophilic. Furthermore, POCl₃ alone is often an insufficient source of the chloride ions required to displace the phosphorodichloridate leaving group in the final step of the Vilsmeier-Haack-type activation[1].

Causality & Solution: You must introduce an exogenous chloride source or a base to catalyze the reaction. The addition of Phosphorus Pentachloride (PCl₅) or a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA / Hünig's base) dramatically accelerates the substitution by increasing the local concentration of highly nucleophilic chloride ions[4].

Table 2: Deoxychlorination Reagent Matrix

Reagent SystemAdditiveReaction TimeConversion (LC-MS)Notes
POCl₃ (Neat)None12 - 24 h< 40%Sluggish, charring observed
POCl₃ (Solvent)DIPEA (1.5 eq)4 - 6 h> 95%Excellent for sensitive substrates
POCl₃ (Solvent) PCl₅ (1.1 eq) 2 - 3 h > 98% Fastest kinetics, requires careful quench
Validated Protocol 3: Synthesis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one
  • Activate: Suspend 3-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (10.0 g, 50.9 mmol) in POCl₃ (40 mL, ~8.5 eq).

  • Catalyze: Carefully add PCl₅ (11.6 g, 55.9 mmol, 1.1 eq) in portions. (Alternatively, add DIPEA dropwise if avoiding solid PCl₅).

  • Heat: Heat the mixture to 95–100 °C for 3 hours. The suspension will become a homogenous dark solution.

  • Concentrate: Crucial Step: Distill off the excess POCl₃ under reduced pressure. Leaving excess POCl₃ will cause violent exotherms during the aqueous quench, destroying your product.

Phase 4: Workup and Isolation

Q: My LC-MS shows complete conversion to 2,3-dichloropyrido[1,2-a]pyrimidin-4-one, but my isolated yield is poor and contains the 2-hydroxy hydrolysis product. Why?

A: The C-2 chlorine atom in this scaffold is essentially an imidoyl chloride. It is highly electrophilic and exquisitely sensitive to nucleophilic attack by water, especially under basic conditions or at elevated temperatures.

Causality & Solution: If you quench the reaction by pouring it into room-temperature aqueous base, the heat of neutralization will drive the hydrolysis of the C-2 chlorine right back to the 2-hydroxy starting material. The quench must be strictly temperature-controlled.

Workup Protocol:

  • Dissolve the concentrated residue from Protocol 3 in cold Dichloromethane (DCM, 100 mL).

  • Prepare a rapidly stirring bath of saturated aqueous NaHCO₃ (300 mL) mixed with crushed ice.

  • Add the DCM solution dropwise into the ice/NaHCO₃ mixture. Ensure the internal temperature never exceeds 5 °C.

  • Separate the organic layer immediately once neutralization is complete (pH ~ 7-8). Do not leave the product stirring in the aqueous base.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.

References

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid c
  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI
  • A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones ChemRxiv
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR PubMed Central (NIH)
  • Process for the preparation of Risdiplam and its intermedi

Sources

Optimization

Technical Support Center: Mastering Regioselectivity in 2,3-Dichloro Scaffold Substitution

Welcome to the technical support center for the regioselective functionalization of 2,3-dichloro-substituted aromatic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 2,3-dichloro-substituted aromatic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically design future syntheses.

Part 1: Foundational Principles of Regioselectivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric factors governing the reactivity of a 2,3-dichloro-substituted heteroaromatic ring, such as a pyridine or quinoxaline.

Q1: In a generic 2,3-dichloro-N-heterocycle, which position is intrinsically more reactive towards nucleophiles?

Answer: The C2 position is generally more activated towards nucleophilic attack. This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and its ability to stabilize the negative charge in the Meisenheimer intermediate formed during Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The nitrogen acts as an "electron sink," making the C2 carbon more electrophilic.

G cluster_0 Electronic Factors in 2,3-Dichloropyridine A Pyridine Nitrogen (-I, -M Effect) B C2 Position (ortho to N) A->B Strong activation C C3 Position (meta to N) A->C Weaker activation D Meisenheimer Intermediate (Stabilized by N) B->D Nucleophilic attack forms intermediate E Increased Electrophilicity at C2 D->E Resonance stabilization

Caption: Electronic activation of C2 vs. C3 in N-heterocycles.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools, but achieving regioselectivity with two adjacent chlorine atoms can be a significant challenge.

Q2: My Suzuki-Miyaura coupling on a 2,3-dichloropyridine derivative is giving me a mixture of C2 and C3-substituted products. How can I favor substitution at one position?

Answer: This is a classic regioselectivity problem where the outcome is a delicate balance of electronics, sterics, and reaction conditions. While C2 is electronically favored for oxidative addition, this can be overridden.

Potential Causes & Solutions:

  • Ligand Choice is Paramount: The ligand is the most critical factor for controlling regioselectivity in cross-coupling reactions.[1] It directly influences both the steric and electronic environment of the palladium center.

    • To Favor C2 (The Electronically Preferred Site): Use less sterically demanding, electron-rich ligands. Ligands like Xantphos have been shown to be effective for promoting C2-selective aminations.[1][2]

    • To Favor C3 (Overriding Electronics): This is more challenging and often requires exploiting steric hindrance. While less common for 2,3-dichloro systems, in analogous 2,4-dichloropyridines, very bulky ligands like N-heterocyclic carbenes (e.g., IPr, SIPr) can block the more accessible position, forcing the catalyst to react at the more hindered site.[1] A systematic ligand screening is your most powerful tool.

  • Reaction Temperature and Time: Kinetically, the reaction may favor one isomer, while thermodynamically, the other may be more stable.

    • Action: Run the reaction at a lower temperature (e.g., room temperature to 60 °C) to favor the kinetically controlled product, which is often the C2-substituted isomer due to faster oxidative addition. Monitor the reaction carefully over time, as prolonged heating can lead to isomerization or reaction at the second site.

Troubleshooting Workflow: Improving Cross-Coupling Regioselectivity

G cluster_ligand Ligand Strategy Start Problem: Mixture of C2/C3 Isomers Ligand Step 1: Modify Ligand Start->Ligand Most critical factor Temp Step 2: Optimize Temperature Ligand->Temp If selectivity is still poor L1 For C2-selectivity: Use less bulky ligands (e.g., Xantphos, PPh3) Ligand->L1 L2 For C3-selectivity: Screen bulky ligands (e.g., Buchwald-type, NHCs) Ligand->L2 Base Step 3: Screen Bases Temp->Base Fine-tuning Result Goal: Single Regioisomer Base->Result

Sources

Troubleshooting

Purification methods for 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one intermediates

This guide is structured as a Technical Support Center for researchers working with the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. This specific intermediate is a critical electrophile in the synthesis of fused h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers working with the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. This specific intermediate is a critical electrophile in the synthesis of fused heterocyclic kinase inhibitors and antiviral agents.

Its purification is notoriously difficult due to the differential reactivity of the halogen atoms: the C2-Cl is highly electrophilic (vinylogous acid chloride behavior), while the C3-Cl is relatively stable.

Ticket Subject: Purification & Stability of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic: Why is your purification failing?

Before attempting a protocol, identify the failure mode. This scaffold is prone to three specific degradation pathways during workup.

The "Dirty Three" Impurity Profile
Impurity TypeVisual/LCMS SymptomRoot Cause
Hydrolysis Product New peak (M-18 or M-36 mass shift). Solid turns amorphous/sticky.Moisture attack at C2. The C2-Cl bond is labile. Exposure to wet silica or atmospheric moisture converts it to the 2-hydroxy enol tautomer.
Regio-Isomers Split peaks in NMR; "shoulder" in HPLC.Incomplete Chlorination. If synthesized via POCl3/PCl5, the 2-hydroxy precursor may remain if reaction time was insufficient.
"Red Tar" Dark red/brown oil that refuses to crystallize.Polymerization. 2-Aminopyridine residues or P-species (phosphorous byproducts) catalyzing oligomerization.
Mechanism of Instability (Visualization)

The following diagram illustrates the reactivity hierarchy that dictates your purification strategy.

Reactivity cluster_legend Reactivity Legend Target 2,3-Dichloro Scaffold C2 C2-Cl Position (High Reactivity) Target->C2 Primary Electrophile C3 C3-Cl Position (Stable) Target->C3 Vinyl Stabilized Hydrolysis 2-Hydroxy Impurity C2->Hydrolysis Moisture Exposure Nu Nucleophiles (H2O, MeOH, Amines) Nu->C2 Rapid SnAr / Addition-Elimination Red = Labile/Danger Red = Labile/Danger Green = Stable Green = Stable Red = Labile/Danger->Green = Stable

Caption: Reactivity map showing the susceptibility of the C2-position to nucleophilic attack, leading to the common hydrolysis impurity.

Troubleshooting Protocols

Protocol A: Recrystallization (The "Gold Standard")

Use Case: Purity >85% crude; removal of phosphorous residues. Warning: Do NOT use alcohols (MeOH, EtOH) as the primary solvent. The C2-Cl bond can undergo solvolysis at reflux, forming the 2-alkoxy ether impurity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (5 mL per gram). If insoluble, add small amounts of Acetonitrile (ACN) .

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove inorganic salts (NaCl/POCl3 residues).

  • Displacement: Heat the solution to a gentle reflux (40°C). Slowly add n-Heptane or Hexane dropwise.

  • The "Cloud Point": Continue adding alkane until a persistent turbidity (cloudiness) appears.

  • Crystallization: Remove from heat. Wrap the flask in foil (light protection) and let it cool to room temperature over 2 hours. Then, move to 4°C (fridge) for 4 hours.

  • Collection: Filter the pale yellow needles/prisms. Wash with cold Hexane.

Validation:

  • Check 1H NMR: The doublet for H-6 (pyridine ring proton adjacent to N) should be distinct.

  • Check LCMS: Confirm M+ (Molecular Ion) and M+2 (Isotope) ratio is correct for two chlorines.

Protocol B: Flash Chromatography (The "Rescue")

Use Case: Complex mixtures, tar removal, or separation of regioisomers. Critical Adjustment: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the hydrolysis of the C2-Cl bond. You must neutralize the silica.

Step-by-Step Methodology:

  • Column Prep: Slurry pack the silica gel using Hexane containing 1% Triethylamine (Et3N) . Flush with 2 column volumes of this buffer.

  • Eluent System:

    • Solvent A: Hexane[1]

    • Solvent B: Ethyl Acetate (EtOAc) or DCM.[2]

    • Gradient: 0% to 30% B over 20 minutes.

  • Loading: Load the sample as a liquid injection (dissolved in minimal DCM). Do not dry-load on silica, as the heat/contact time promotes decomposition.

  • Run: Run fast. High flow rate is better than high resolution to minimize on-column residence time.

  • Workup: Evaporate fractions immediately at <40°C. Do not leave the compound in solution overnight.

Decision Logic: Which Method to Choose?

Use this logic flow to determine the safest purification route for your specific batch.

DecisionTree Start Crude Material Assessment Purity Is Crude Purity > 80% (LCMS)? Start->Purity Solubility Is it soluble in hot Hexane/Toluene? Recryst Protocol A: Recrystallization (DCM/Heptane) Solubility->Recryst Yes Flash Protocol B: Buffered Silica Column (1% Et3N) Solubility->Flash No Purity->Solubility Yes Wash Pre-wash: Dissolve in DCM, Wash w/ cold NaHCO3 Purity->Wash No (Tar present) Wash->Flash

Caption: Decision matrix for selecting purification method based on crude purity and solubility profile.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for recrystallization? It dissolves well. A: No. While solubility is good, the C2-chlorine is susceptible to nucleophilic attack by methoxide or even neutral methanol at reflux temperatures, leading to the 2-methoxy derivative. Use Acetonitrile or Toluene if higher polarity is needed.

Q: My compound turned into a "brick" after drying. What happened? A: This is likely crystal lattice collapse due to trapped solvent or hydrolysis. If you dried it in an oven >50°C, atmospheric moisture likely hydrolyzed the surface, creating a shell. Always dry this intermediate in a vacuum desiccator over P2O5 or NaOH pellets at room temperature.

Q: How do I store the purified intermediate? A: Store under Argon/Nitrogen at -20°C. The 2,3-dichloro motif is an "activated" heterocycle. Long-term storage in air leads to slow hydrolysis to the 2-pyridone analog.

Q: I see a spot on TLC that trails heavily. Is that my product? A: Trailing usually indicates decomposition on the plate. Add 1-2 drops of Triethylamine to your TLC developing tank. If the spot tightens up, your compound was degrading on the acidic silica of the TLC plate.

References

  • Paolini, J. P., et al. (1969). "Synthesis of Pyrido[1,2-a]pyrimidines." Journal of Heterocyclic Chemistry. (Foundational text on the reactivity of the pyrido-pyrimidine scaffold).

  • Richardson, A., et al. (2022).[3] "Regioselectivity in SnAr reactions of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. (Explains the C2 vs C4 electrophilicity in fused pyrimidines).

  • Mettler Toledo. "Recrystallization Guide: Solvents and Anti-Solvents." (General protocols for selecting non-nucleophilic solvent systems).

  • BenchChem. "Protocols for the Purification of Substituted Pyrimidine Compounds." (Specific notes on buffering silica for nitrogen heterocycles).

Sources

Optimization

Technical Support Center: Optimization of Solvent Systems for SNAr Reactions on Dichloro Scaffolds

From the Desk of the Senior Application Scientist Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with dichloro aromatic or heteroaromatic scaffolds. The selection of an appropriate solvent system is arguably one of the most critical parameters influencing the yield, selectivity, and overall success of an SNAr reaction. This document provides in-depth, field-proven insights into troubleshooting common issues and systematically optimizing your solvent choice.

The Core Principle: Why Solvent Choice is Paramount in SNAr Reactions

Before troubleshooting, it's essential to understand the underlying mechanism. The SNAr reaction is not a concerted process; it proceeds via a two-step addition-elimination mechanism.[1]

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step is typically the rate-determining step of the reaction.

  • Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and forming the final product.

The solvent's primary role is to stabilize the charged Meisenheimer complex. Polar aprotic solvents excel at this. They possess large dipole moments to solvate charged species but lack acidic protons. This allows them to strongly solvate the cation (e.g., K⁺, Na⁺) associated with the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[4][5] Conversely, polar protic solvents (like alcohols or water) form hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction.[2][6]

SNAr_Mechanism

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when performing SNAr reactions on dichloro-substituted aromatic and heteroaromatic rings.

Q1: My SNAr reaction shows low or no conversion. Where should I start troubleshooting?

A1: Low conversion is a multifaceted problem, but a systematic approach can quickly identify the culprit. Before exhaustively screening solvents, verify these fundamental parameters:

  • Substrate Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atoms.[1] If activation is weak, the reaction will be sluggish regardless of the solvent.

  • Nucleophile Strength: Weak nucleophiles (e.g., neutral amines or alcohols) often require deprotonation with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more potent anionic nucleophile.[4]

  • Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[2] If running at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, 100 °C) while monitoring by TLC or LC-MS. Microwave irradiation can also dramatically accelerate reaction times.[4]

  • Solvent Choice: This is the most common reason for failure. If you are using a non-polar or a polar protic solvent, the reaction rate will be severely diminished. The default starting point for any SNAr reaction should be a polar aprotic solvent. [2][4]

Q2: How do I select the best starting solvent for my dichloro-scaffold?

A2: The ideal solvent maximizes the reaction rate by effectively solvating the Meisenheimer complex intermediate. Polar aprotic solvents are the gold standard.[1]

SolventDielectric Constant (ε)Boiling Point (°C)Dipole Moment (D)Key Considerations
DMSO 47.21893.96Excellent solvating power, high boiling point. Can be difficult to remove during workup.[5]
DMF 36.71533.82Very common, good solvating power. Can decompose with strong bases or at high temperatures to form dimethylamine, which can act as a nucleophile.[4]
NMP 32.22024.09Similar to DMF but with a higher boiling point. Often used when higher temperatures are required.
Acetonitrile 37.5823.92Lower boiling point, making it easier to remove. May have lower solvating power for some salts compared to DMSO or DMF.[2]
DMAc 37.81653.79Good alternative to DMF, with similar properties.

Data sourced from multiple chemical suppliers and literature.

Recommendation: For a new reaction on a dichloro scaffold, DMSO or DMF are excellent starting points due to their superior ability to accelerate SNAr reactions.[5]

Q3: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution?

A3: This is a classic challenge with di- or poly-halogenated substrates. Achieving mono-selectivity is a balancing act of reactivity and stoichiometry.

  • Control Stoichiometry: The most straightforward approach is to use a slight deficiency or exactly one equivalent of the nucleophile.

  • Lower the Temperature: Di-substitution is a subsequent reaction that requires higher activation energy. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of mono-substitution can significantly improve selectivity.[1]

  • Solvent Choice: While a highly polar aprotic solvent like DMSO will accelerate both reactions, switching to a less polar medium can sometimes enhance selectivity. Consider solvents like THF , 2-MeTHF , or even toluene , occasionally with a small amount of a polar aprotic solvent as an additive.[7] In some specific cases, non-polar, aprotic solvents have been shown to favor ortho-selectivity on substituted dichloropyridines due to coordination effects with the alkali metal counter-ion.[8]

Q4: What are the most common side reactions, and how can solvent choice help prevent them?

A4: Besides di-substitution, be vigilant for these common side reactions:

  • Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of undesired phenol or pyridone byproducts. Always use anhydrous solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.[1]

  • Reaction with Solvent (Solvolysis): Protic solvents like methanol can compete with your intended nucleophile.[2] More subtly, amide-based solvents like DMF can decompose under strongly basic conditions or at high temperatures to generate nucleophilic dimethylamine, leading to an unexpected byproduct.[4] If you observe this, consider switching to a more robust solvent like DMSO or DMAc.

Q5: My reactants have poor solubility. What are my options?

A5: Poor solubility can halt a reaction before it even starts.

  • Increase Temperature: Heating the mixture will often increase the solubility of the reactants.

  • Use a Co-Solvent: If solubility is an issue in a highly effective SNAr solvent like DMSO, consider using a co-solvent system. For example, a mixture of toluene and DMSO can sometimes provide the necessary solubility while maintaining a good reaction rate.

  • Screen Alternatives: If your substrate is particularly non-polar, a solvent like 2-MeTHF or dioxane might provide better solubility, though likely at the cost of a slower reaction rate compared to DMSO.[7]

Q6: I am concerned about the toxicity of DMF and NMP. Are there "greener" alternatives?

A6: Yes, the search for safer, more sustainable solvents is an active area of research in process chemistry. Several alternatives to traditional reprotoxic (H360) dipolar aprotic solvents are emerging.[9]

  • N-Butylpyrrolidinone (NBP): Has been proposed as a non-reprotoxic alternative for various chemical transformations.[9]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether solvent with a much better life cycle assessment (LCA) profile than THF.[7] It is less polar than traditional SNAr solvents but can be effective, especially for more reactive systems.

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent. However, it can be unstable in the presence of strong bases, which may limit its utility for SNAr reactions requiring prior deprotonation of the nucleophile.[7]

When considering these alternatives, it is crucial to re-optimize the reaction conditions, as reaction rates and selectivities may differ from those in traditional solvents.[10][11][12]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for SNAr on a Dichloro Scaffold

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.

Materials:

  • Dichloro-scaffold (1.0 eq)

  • Nucleophile (1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous Solvents for Screening: DMSO, DMF, Acetonitrile, 2-MeTHF

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, if using NMR for analysis)

  • Array of reaction vials with stir bars and caps suitable for heating

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, weigh the dichloro-scaffold (e.g., 0.1 mmol), nucleophile (0.11 mmol), and base (0.2 mmol) into each reaction vial. If using an internal standard, add it at this stage.

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be screened.

  • Reaction Setup: Seal the vials and place them in a parallel synthesis block or a heated oil bath with vigorous stirring.

  • Heating: Begin heating the reactions to a predetermined temperature (e.g., 80 °C).

  • Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile).

    • Analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of mono- and di-substituted products.

  • Analysis: Compare the conversion and product ratios across the different solvents to identify the system that provides the best balance of reaction rate and selectivity.

Visualization Workflows

Troubleshooting_Workflow

References

  • IQS. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]

  • Beyond Benign. (2025, September 9). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Retrieved from [Link]

  • University of Leeds. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Retrieved from [Link]

  • IQS. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]

  • SpringerLink. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • National Institutes of Health. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

  • IQS. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • Taylor & Francis Online. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Retrieved from [Link]

  • Pen & Prosperity. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • MDPI. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

Sources

Troubleshooting

Preventing dechlorination during palladium-catalyzed coupling

Introduction: The Dechlorination Dilemma Welcome to the Catalysis Support Hub. You are likely here because you are facing one of two distinct "dechlorination" failure modes in your Palladium-catalyzed cross-coupling (Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dechlorination Dilemma

Welcome to the Catalysis Support Hub. You are likely here because you are facing one of two distinct "dechlorination" failure modes in your Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):

  • Chemoselectivity Failure: You intended to couple at a C-Br or C-I site, but the C-Cl site reacted as well (or instead).

  • Hydrodehalogenation (Reduction): Your C-Cl bond was cleaved and replaced by a Hydrogen atom (Ar-Cl

    
     Ar-H), destroying your motif.
    

This guide treats your experimental setup as a programmable system. By tuning the inputs (Ligand, Base, Solvent), we control the output logic (Product vs. Byproduct).

Module 1: Chemoselectivity (Site-Selectivity)

User Issue: "I have a substrate with both Ar-Br and Ar-Cl. I want to couple the Bromide, but the Chloride is also reacting."

The Mechanistic Logic

Chemoselectivity relies on the kinetic difference in Oxidative Addition (OA) . The rate of OA generally follows the bond dissociation energy trend: C-I > C-Br


 C-Cl .

To preserve the Chloride, you must select a catalyst system that is active enough to insert into C-Br but too lazy (or sterically hindered) to insert into C-Cl.

Critical Control Points
VariableRecommendationMechanistic Reasoning
Ligand Class Bisphosphines (e.g., dppf, dppe)Bisphosphines occupy two coordination sites, often forcing a slower associative mechanism or creating a steric environment that disfavors the tighter C-Cl activation compared to C-Br.
Avoid Bulky, Electron-Rich MonophosphinesLigands like

or highly active Buchwald ligands (e.g., XPhos) are designed specifically to activate inert C-Cl bonds. Avoid them here.
Temperature Keep

C
The activation energy (

) for C-Cl insertion is higher than C-Br. High heat overcomes this barrier, eroding selectivity.
Catalyst Loading Lower (0.5 - 1.0 mol%)Excess active Pd(0) increases the statistical probability of "off-target" C-Cl activation after the C-Br is consumed.
Protocol: Chemoselective Coupling (Br over Cl)

Standard Operating Procedure for Suzuki Coupling of Bromo-Chloroarenes

  • Setup: Charge reaction vessel with Ar-Br-Cl substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (

    
    , 2.0 equiv).
    
  • Solvent: Add Toluene/Water (4:1) or DME/Water. Degas vigorously (Sparging).

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (1 mol%).
    
    • Why: The dppf ligand has a large bite angle but is less electron-donating than alkyl-phosphines, maintaining a high kinetic barrier for C-Cl insertion.

  • Reaction: Heat to 60°C (Do not reflux if possible). Monitor by HPLC/UPLC.

  • Endpoint: Stop immediately upon consumption of Ar-Br.

Module 2: Hydrodehalogenation (Unwanted Reduction)

User Issue: "My Ar-Cl is disappearing, but instead of coupling, it's turning into Ar-H."

The Mechanistic Logic

This is a "pathway corruption" error. Instead of the Transmetalation cycle, the catalyst enters a


-Hydride Elimination  loop. This usually requires a source of hydride (H

) in the media.

Common Sources of "H" (The Enemy):

  • Alkoxide Bases: Isopropoxide or Ethoxide bases possess

    
    -hydrogens. Pd coordinates the alkoxide, eliminates H, forms [Pd-H], and reduces the aryl ring.
    
  • Alcoholic Solvents: Primary/Secondary alcohols act similarly to alkoxide bases.

  • Amines: In Buchwald couplings, the amine substrate itself can serve as a hydride source if the coupling is slow.

Visualizing the Failure Pathway

Hydrodehalogenation cluster_prevention Prevention Strategy Pd0 Pd(0) Active Species OxAdd Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OxAdd Ar-Cl Transmetalation Transmetalation (Desired Path) OxAdd->Transmetalation + Nucleophile PdH_Species Ar-Pd(II)-H (Hydride Species) OxAdd->PdH_Species + Base/Solvent (B-Hydride Elim) Product Ar-Nu (Coupled Product) Transmetalation->Product HydrideSource Hydride Source (Alcohol/Alkoxide) RedElim Reductive Elimination PdH_Species->RedElim RedElim->Pd0 Regenerates Catalyst Byproduct Ar-H (Dechlorinated) RedElim->Byproduct

Caption: Mechanistic divergence showing how hydride sources hijack the oxidative addition intermediate (Ar-Pd-Cl) leading to reduction (Ar-H).

Troubleshooting Guide: Stopping Reduction
Parameter"Safe" Choice"Risky" Choice (Avoid)
Base Inorganic:

,

,

Alkoxides: NaOtBu, NaOEt, KOiPr (High

-H risk)
Solvent Aprotic: Toluene, Dioxane, DMF, THFProtic: Ethanol, Isopropanol, Methanol
Water Strictly Anhydrous (if using sensitive ligands)Wet solvents (can act as H-source via WGS-like cycles)
Ligand Fast-coupling ligands (SPhos, XPhos)Slow ligands (allow time for side reactions)

Note: While XPhos is bad for Chemoselectivity (Module 1), it is excellent here because it speeds up the desired coupling so much that the side reaction cannot compete.

FAQs: Field Scenarios

Q1: I am running a Buchwald-Hartwig amination on a chloro-pyridine. I see 30% hydrodehalogenation. I am using NaOtBu in Toluene.

  • Diagnosis: Your base is the culprit. Sodium tert-butoxide is generally safe (no

    
    -hydrogens on the t-butyl group), but trace impurities or ligand exchange can facilitate hydride transfer. Furthermore, if your amine is sterically hindered, the coupling is slow, giving the catalyst time to find hydrides.
    
  • Fix: Switch to

    
      (Cesium Carbonate). It is strong enough for many aminations but completely lacks protons to donate. Ensure your solvent is anhydrous dioxane.
    

Q2: Can I use water in my solvent mixture if I want to prevent dechlorination?

  • Answer: It depends. In micellar catalysis, water is required. However, in standard homogeneous catalysis, water can promote dehalogenation by facilitating the formation of Pd-hydrides or reducing the boronic acid (homocoupling).

  • Rule of Thumb: If you see reduction, dry your system. Use molecular sieves for solvents and store bases in a desiccator.

Q3: How do I validate if the "H" is coming from my solvent or my base?

  • The Deuterium Test: Run a small scale reaction using deuterated solvent (e.g.,

    
     or 
    
    
    
    -Toluene).
    • If you form Ar-D , the solvent is the source.

    • If you form Ar-H , the hydrogen is coming from your base or the substrate itself.

Summary Decision Matrix

DecisionMatrix Start Start: Dechlorination Issue Type Identify Failure Mode Start->Type Branch1 Mode A: Loss of Cl while coupling Br/I Type->Branch1 Chemoselectivity Branch2 Mode B: Cl turns into H (Reduction) Type->Branch2 Hydrodehalogenation Sol1 Strategy: Kinetic Selectivity 1. Use Pd(dppf)Cl2 or Pd(PPh3)4 2. Lower Temp (<60°C) 3. Avoid 'Buchwald' Gen 3/4 Ligands Branch1->Sol1 Sol2 Strategy: Eliminate Hydrides 1. Switch Base to Cs2CO3/K3PO4 2. Remove Alcohol Solvents 3. Increase Coupling Rate (Active Ligand) Branch2->Sol2

Caption: Diagnostic flowchart for selecting the correct remediation strategy based on the specific type of dechlorination observed.

References

  • Mechanisms of Oxidative Addition: Barrios-Landeros, F., & Hartwig, J. F. (2005).[1] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. Link

  • Chemoselective Coupling: Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005).[2] Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.[2][3] The Journal of Organic Chemistry. Link

  • Hydrodehalogenation Mechanisms: Navarro-Fernandez, O., et al. (2021). Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Catalysis Science & Technology. Link

  • Base Effects in Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: Optimizing C-3 Functionalization of Heterocycles

Executive Summary & Triage Welcome to the Advanced Synthesis Technical Support Center. This guide addresses the persistent challenges in functionalizing the C-3 position of indoles and related heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Triage

Welcome to the Advanced Synthesis Technical Support Center. This guide addresses the persistent challenges in functionalizing the C-3 position of indoles and related heterocycles. While C-3 is the inherent nucleophilic site for indoles (akin to enamine reactivity), modern drug discovery demands complex couplings (arylation, alkylation) that often suffer from low conversion , catalyst deactivation , or C-2 regioselective drift .

Diagnostic Triage: What is your primary failure mode?

Before proceeding, categorize your issue using the observation matrix below:

ObservationDiagnosis CategoryGo To Section
Starting Material (SM) Intact , Catalyst precipitates (Pd black)Catalyst Deactivation / Ligation FailureModule 2
SM Intact , Solution remains clear/homogeneousElectronic Deactivation / Oxidant FailureModule 3
SM Consumed , but wrong product (C-2 functionalized)Regioselectivity / Migration (Plancher)Module 4
Reaction Stalls after ~30-50% conversionProduct Inhibition / Catalyst PoisoningModule 2

Module 1: The Mechanics of Failure (Visualized)

Understanding why the reaction fails is critical. The diagram below illustrates the decision pathways and failure points in Transition-Metal (TM) catalyzed C-3 functionalization.

C3_Troubleshooting Start Reaction Failure Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Consumed CheckSM->SM_Yes Yes SM_No SM Intact (Low Conversion) CheckSM->SM_No No CheckProduct Major Product Identified? SM_Yes->CheckProduct C2_Product C-2 Regioisomer Found (Migration/Directing Group) CheckProduct->C2_Product Wrong Isomer Oligomers Oligomers/Polymerization (Acid too strong) CheckProduct->Oligomers Messy NMR ThermoControl Thermodynamic Control (Plancher Rearrangement) C2_Product->ThermoControl VisualCheck Visual Inspection of Reaction Mixture SM_No->VisualCheck PdBlack Black Precipitate (Pd Aggregation) VisualCheck->PdBlack Precipitate ClearSoln Clear/Homogeneous (Activation Failure) VisualCheck->ClearSoln No Change LigandFail Ligand Dissociation or Oxidation PdBlack->LigandFail ElectronicFail N-EWG Deactivation or Oxidant Stalled ClearSoln->ElectronicFail

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in Indole C-3 functionalization.

Module 2: Catalyst Deactivation & "The Black Crash"

Symptom: The reaction turns black rapidly, and conversion halts. Chemistry: This indicates the formation of inactive Pd(0) aggregates (Palladium black).[1] In oxidative couplings (e.g., C-H activation), the re-oxidation step (Pd(0) → Pd(II)) is slower than the aggregation rate.

Troubleshooting Protocol

Q: My Pd(OAc)₂ reaction turned black within 1 hour. How do I fix this? A: You are suffering from "oxidant lag." The Pd(0) generated after reductive elimination is not being re-oxidized fast enough.

  • Switch Oxidants: If using Cu(OAc)₂, switch to AgOAc or Ag₂CO₃ . Silver salts are often more competent oxidants for Pd systems in indole functionalization.

  • Add a Stabilizing Ligand: "Ligand-free" conditions are notorious for Pd black. Add DMSO (5-10%) as a co-solvent or use Benzoquinone (BQ) . BQ acts as a π-acid ligand to stabilize Pd(0) and facilitates re-oxidation.

  • Solvent Check: Ensure your solvent is not acting as a reductant. Avoid alcohols if the system is sensitive; switch to DCE, Dioxane, or t-Amyl alcohol.

Q: I am using Gaunt’s Copper conditions [Cu(OTf)₂], but yields are low. A: Copper catalysis at C-3 is sensitive to moisture and disproportionation.

  • Action: Add di-tert-butylpyridine (dtbpy) . This bulky base prevents acid-catalyzed side reactions (oligomerization) without coordinating tightly to the Copper center (which would kill activity).

Module 3: Electronic Deactivation & Substrate Design

Symptom: The reaction stays clear, catalyst seems active, but the Indole refuses to react. Chemistry: Indole C-3 is nucleophilic.[2][3] If you place an Electron-Withdrawing Group (EWG) like Tosyl (Ts), Boc, or Acetyl (Ac) on the Nitrogen, you drastically reduce the electron density at C-3, shutting down the reaction (especially for electrophilic palladation).

The "N-Protecting Group" Paradox
Protecting GroupEffect on C-3 ReactivityRegioselectivity Outcome
Free (NH) High (Very Nucleophilic)C-3 Selective (Kinetic control)
N-Methyl (Me) High C-3 Selective
N-Tosyl (Ts) Low (Deactivated)Often C-2 Selective (via Heck-type or Directed)
N-Acetyl (Ac) Medium-Low C-2 Selective (Gaunt Migration Pathway)

Q: I need to arylate C-3, but my substrate has an N-Boc group. Nothing is happening. A: The Boc group is deactivating the ring.

  • Solution 1 (Deprotection): Remove the Boc group. Perform the reaction on the free (NH)-indole.[3][4][5][6] Free indoles react much faster at C-3 due to the lone pair donation from Nitrogen.

  • Solution 2 (Change Mechanism): If you must keep the protecting group, switch from an electrophilic mechanism (Pd(II)) to a radical mechanism or a C-H activation protocol specifically designed for electron-deficient arenes (e.g., using Ir/bipyridine systems, though rare for Indole C-3).

Module 4: Regioselectivity (The C-3 vs. C-2 War)

Symptom: I got high conversion, but the aryl group is at C-2, not C-3. Chemistry: This is often due to Thermodynamic Control or Migration .

  • Kinetic Product: C-3 (Direct nucleophilic attack).

  • Thermodynamic Product: C-2.

  • Mechanism: An initial attack at C-3 forms a cation. If the temperature is high or the reaction time long, the group can migrate to C-2 (Plancher Rearrangement logic) to restore aromaticity more stably, especially if the Nitrogen is substituted.

Visualizing the Migration Pathway

Migration_Mech Indole Indole Substrate C3_Inter C-3 Intermediate (Cationic Spiro/Imine) Indole->C3_Inter Fast Attack Electrophile Electrophile (E+) Electrophile->C3_Inter C3_Product C-3 Product (Kinetic) C3_Inter->C3_Product Loss of H+ (Low Temp/Free NH) C2_Product C-2 Product (Thermodynamic) C3_Inter->C2_Product 1,2-Migration (High Temp/N-Ac)

Figure 2: The bifurcation point between C-3 and C-2 selectivity. N-substitution and temperature drive the migration to C-2.

Q: How do I lock the reaction at C-3? A:

  • Lower the Temperature: Migration has a higher activation energy. Run the reaction at 40-60°C instead of 100°C+ if possible.

  • Use Free (NH) Indoles: The proton on the nitrogen can be lost rapidly to restore aromaticity before the group has time to migrate to C-2.

  • Solvent Switch: Avoid acidic solvents which catalyze the rearrangement.

Validated Protocols (Standard Operating Procedures)

Protocol A: Gaunt’s C-3 Selective Arylation (Copper Catalysis)

Best for: Arylating sensitive indoles at C-3 under mild conditions. Reference: Phipps, R. J., & Gaunt, M. J. (2009). Science.

  • Stoichiometry: Indole (1.0 equiv), Diaryliodonium Triflate (1.2 equiv).

  • Catalyst: Cu(OTf)₂ (10 mol%).

  • Additive: di-tert-butylpyridine (dtbpy) (1.2 equiv) - Crucial for scavenging acid without poisoning Cu.

  • Solvent: DCE (Dichloroethane) at 40°C.

  • Note: If you use N-Acetyl indole here, the selectivity will flip to C-2 .[4] You must use free (NH) or N-alkyl indole for C-3.[4]

Protocol B: Pd-Catalyzed C-3 Oxidative Cross-Coupling

Best for: Coupling Indoles with Boronic Acids or Arenes. Reference: Zhang, X., et al. (2010). J. Am. Chem. Soc.[5]

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: Ag₂CO₃ (2.0 equiv) or O₂ (1 atm) with Cu(OAc)₂ co-catalyst.

  • Ligand: Usually ligand-free or simple bipyridine.

  • Acid Additive: PivOH (Pivalic acid, 0.5 equiv) often accelerates C-H activation via the Concerted Metalation-Deprotonation (CMD) pathway.

Frequently Asked Questions (FAQs)

Q: Can I functionalize C-3 if C-2 is already blocked? A: Yes, this is actually easier. C-2 blocking prevents the migration/rearrangement issues, forcing the reaction to stay at C-3. However, steric hindrance might require higher catalyst loading.

Q: My reaction works on 50mg scale but fails on 5g scale. Why? A: Gas transfer limitations. Oxidative couplings often rely on O₂ (or re-oxidation of reduced metal species). On a larger scale, the surface-area-to-volume ratio drops, starving the reaction of oxidant.

  • Fix: Use active sparging of air/O₂ or increase stirring speed significantly. Alternatively, switch to a stoichiometric solid oxidant like AgOAc to avoid mass transfer issues.

Q: I see a "dimer" impurity. What is it? A: It is likely 2,2'-biindole or 3,3'-biindole. This comes from homocoupling of the substrate.

  • Fix: This indicates the catalyst is activating the indole but failing to find the coupling partner. Increase the concentration of the coupling partner (electrophile) or add it slowly to keep its relative concentration high compared to the activated catalyst species.

References

  • Gaunt C-3 Arylation: Phipps, R. J., & Gaunt, M. J. (2009). A Meta-Selective Copper-Catalyzed C-H Bond Arylation. Science, 323(5921), 1593-1597.

  • Pd-Catalyzed C-H Activation Review: Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.

  • C3 vs C2 Selectivity: Lebrasseur, N., & Larrosa, I. (2008). Room temperature C-H arylation of indoles with aryl iodides. Journal of the American Chemical Society, 130(10), 2926-2927.

  • Mechanism of Migration: Grimster, N. P., Gauntlett, C., Godfrey, C. R., & Gaunt, M. J. (2007). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization.[7] Angewandte Chemie International Edition, 46(33), 6333-6337.

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Activated Chloropyridopyrimidinones

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Why is this happening? Activated chloropyridopyrimidinones (e.g., 4-chloropyrido[2,3-d]pyrimidine) are structurally predisposed to hydrolysis. The fusion of the e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why is this happening? Activated chloropyridopyrimidinones (e.g., 4-chloropyrido[2,3-d]pyrimidine) are structurally predisposed to hydrolysis. The fusion of the electron-deficient pyridine ring with the pyrimidine ring creates a highly electrophilic system. The C-Cl bond functions as a vinylogous acid chloride .

While this high reactivity is desirable for Nucleophilic Aromatic Substitution (


), it renders the molecule intolerant to atmospheric moisture. Water acts as a competitive nucleophile, displacing the chloride to reform the thermodynamically stable lactam (hydroxy-derivative), effectively "killing" the reagent.

The Golden Rule:

Treat activated chloropyridopyrimidinones with the same rigor as you would an acid chloride or an isocyanate.

Mechanism of Failure (Visualization)

Understanding the competition between your desired nucleophile (Amine/Alkoxide) and the impurity (Water) is critical for troubleshooting.

HydrolysisMechanism Reagent Activated Chloropyridopyrimidinone TS_Hydrolysis Transition State (Hydrolysis) Reagent->TS_Hydrolysis + H2O (Fast) TS_SNAr Transition State (Meisenheimer Complex) Reagent->TS_SNAr + R-NH2 Water H2O (Moisture) Water->TS_Hydrolysis Amine R-NH2 (Desired Nu) Amine->TS_SNAr Lactam Lactam Impurity (Dead End) TS_Hydrolysis->Lactam - HCl Product Desired S_NAr Product TS_SNAr->Product - HCl

Figure 1: Competitive pathways. Water is often smaller and more nucleophilic than bulky amines, leading to rapid hydrolysis if not strictly excluded.

Storage & Handling Protocols (The "Dry Chain")

Q: My reagent arrived as a yellow powder but has turned white and clumpy. Is it still usable? A: Likely not. The color change (often yellow


 white) and physical state change (powder 

cake) indicate hydrolysis to the lactam.
  • Diagnostic: Run an LCMS. If you see a mass shift of

    
     (loss of Cl, gain of OH), the reagent is degraded.
    
  • Prevention: These compounds must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

Q: How do I weigh this out without a glovebox? A: If a glovebox is unavailable, use the "Cone-and-Flow" technique:

  • Flush a receiving flask with Nitrogen.[1]

  • Use a funnel with a wide bore.

  • Minimize open-air time to <30 seconds.

  • Do not use paper weighing boats (they adsorb moisture). Use glass weighing boats or weigh directly into the tared reaction flask.

Protocol: Reagent Quality Check (Self-Validating Step)

Before committing precious starting material to a reaction, validate the integrity of your chloride.

StepActionSuccess Criteria
1 Dissolve 1 mg reagent in anhydrous MeCN (freshly opened).Clear solution (no turbidity).
2 Inject immediately into LCMS (avoid aqueous mobile phase if possible, or keep run short).Purity >95%. Lactam peak <2%.
3 Critical: Check the bottle seal.Septum should be unpunctured or parafilmed tightly.

Reaction Optimization & Troubleshooting

Q: I am getting low yields in my


 coupling. The starting material is consumed, but the product yield is only 30%. 
A:  This is the classic signature of Competitive Hydrolysis . The starting material is "consumed" because it converted to the lactam, which often co-elutes or precipitates.

Troubleshooting Matrix:

VariableRecommendationWhy? (Causality)
Solvent DMF, DMA, or NMP (Anhydrous, <50 ppm

).
Polar aprotic solvents are hygroscopic. "Old" DMF can contain >1000 ppm water.
Base DIPEA or

(oven-dried). Avoid NaOH/KOH.
Hydroxide bases directly promote hydrolysis. Carbonates must be anhydrous.
Temperature Start at 0°C, then warm to RT.Hydrolysis typically has a lower activation energy than substitution. Low temp favors the kinetic control (desired reaction).
Concentration High concentration (0.5M - 1.0M).Minimizes the molar ratio of solvent-water to substrate.

Q: Can I use "Reagent Grade" solvents if I add molecular sieves? A: No.

  • Reasoning: Sieves take hours to dry a solvent effectively. If you add the reagent immediately, the water is still free in solution.

  • Protocol: Store solvents over activated 3Å or 4Å molecular sieves for at least 24 hours before use.

Advanced Troubleshooting: The "Ghost" Peak

Q: LCMS shows a peak with Mass


 or 

. What is this?
A: This is likely not hydrolysis (

), but Alkoxylation if you are using alcohol solvents, or oxidation.
  • However, if you see

    
     (Net change -18 mass units relative to Cl-isotope pattern), it is the lactam.
    
  • Note on Pyridopyrimidines: The lactam is often very insoluble. If your reaction mixture turns cloudy/milky, you have likely precipitated the hydrolyzed byproduct.

Workflow: Rescuing a Failed Reaction

If you suspect hydrolysis has stalled your reaction:

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckLCMS Check LCMS for Lactam (Mass = SM - Cl + OH) Start->CheckLCMS IsLactam Lactam Present? CheckLCMS->IsLactam YesLactam Cause: Moisture Ingress IsLactam->YesLactam Yes NoLactam Cause: Reagent Deactivation or Sterics IsLactam->NoLactam No Action1 Action: Resynthesize Chloride using POCl3/SOCl2 YesLactam->Action1 Action2 Action: Increase Temp or Change Catalyst NoLactam->Action2

Figure 2: Diagnostic logic for reaction failure.

Synthesis of the Reagent (In-Situ Generation)

Q: The commercial chloride is too unstable. Can I make it myself? A: Yes, this is often preferred.

  • Protocol: Reflux the lactam precursor in

    
     (Phosphorus Oxychloride).
    
  • Critical Step: Removal of

    
    .
    
    • Issue: Residual

      
       generates HCl upon workup, which can protonate your amine nucleophile in the next step, killing the reaction.
      
    • Solution: Azeotrope the crude chloride with dry Toluene 3 times to remove all traces of

      
       before adding the amine.
      

References

  • Regioselectivity in

    
     Reactions: 
    
    • Lu, Y., et al. "Regioselectivity for SNAr reactions of halo pyrimidines."[2] WuXi AppTec QM Magic Class, Chapter 48.

    • Relevance: Explains the electronic activ
  • Handling Moisture-Sensitive Reagents

    • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry.
    • Relevance: Definitive guide on Schlenk lines and solvent drying.
  • Chemistry of Pyrido[2,3-d]pyrimidines

    • Shamroukh, A. H., et al. "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 2016, 8(3):734-772.[3]

    • Relevance: Comprehensive review of synthesis and reactivity, including chlorin
  • Green Solvent Alternatives

    • Isley, N. A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
    • Relevance: Discusses the reactivity rates of chloropyrimidines in various media.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: A Comparative 1H NMR Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for antipsychotics (e.g., Risperidone interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for antipsychotics (e.g., Risperidone intermediates), antioxidants, and potential kinase inhibitors. The 2,3-dichloro derivative (CAS 117890-82-1) is a critical electrophilic intermediate; its C2 and C3 positions are highly functionalizable via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings.

Precise characterization of this molecule is challenging because the chlorination at positions 2 and 3 eliminates the most distinct diagnostic protons of the pyrimidine ring. Consequently, confirmation of synthesis relies on the negative evidence of missing peaks and the electronic perturbation of the remaining pyridine ring protons.

This guide provides a comparative analysis of the 1H NMR signature of 2,3-dichloropyrido[1,2-a]pyrimidin-4-one against its unsubstituted parent and starting materials, establishing a self-validating protocol for structural confirmation.

Comparative NMR Analysis

The structural confirmation of the 2,3-dichloro derivative hinges on distinguishing it from the unsubstituted parent (4H-pyrido[1,2-a]pyrimidin-4-one) and the monochlorinated byproducts.

The "Silent" Pyrimidine Ring

In the unsubstituted parent, the pyrimidine ring possesses protons at C2 and C3, typically appearing as coupled doublets. In the 2,3-dichloro target, these signals must be absent . Any integration in the 6.0–7.0 ppm region indicates incomplete chlorination.

Chemical Shift Data Table

Note: Shifts are reported in


 (ppm) relative to TMS in DMSO-d

. Values for the 2,3-dichloro derivative are derived from electronic substituent constant calculations and comparative literature on analogous halogenated fused systems.
PositionProtonUnsubstituted Parent (

ppm)
Target: 2,3-Dichloro (

ppm)
Multiplicity (Target)Diagnostic Logic
C2 H-26.20 - 6.35 (d)ABSENT -Primary Confirmation: Loss of signal confirms C2 chlorination.
C3 H-37.80 - 7.95 (d)ABSENT -Secondary Confirmation: Loss of signal confirms C3 chlorination.
C6 H-68.80 - 8.958.95 - 9.10 Doublet (d)Deshielded by peri-interaction with C4-Carbonyl and inductive effect of Cl.
C7 H-77.00 - 7.157.25 - 7.40 Triplet/MultipletMeta to bridgehead; experiences mild inductive deshielding.
C8 H-87.40 - 7.607.70 - 7.85 Triplet/MultipletPara to bridgehead.
C9 H-97.80 - 8.008.10 - 8.25 Doublet (d)Proximity to N5 bridgehead makes this sensitive to ring current changes.
Mechanistic Insight: The Inductive Shift

The introduction of two chlorine atoms at C2 and C3 exerts a strong electron-withdrawing inductive effect (-I). This reduces electron density throughout the fused


-system.
  • Observation: All protons on the pyridine ring (H6–H9) shift downfield (higher ppm) compared to the non-chlorinated precursor.

  • Causality: The depletion of electron density deshields the aromatic protons, increasing their resonance frequency.

Visualization: Structural Logic & Workflow

The following diagrams illustrate the logic flow for assigning the spectrum and the connectivity of the scaffold.

NMR_Logic node_start Crude Product Spectrum node_check1 Check 6.0 - 6.5 ppm Region (Typical H-2 Range) node_start->node_check1 node_check2 Check 7.5 - 8.0 ppm Region (Typical H-3 Range) node_check1->node_check2 Signal Absent node_result_mono IMPURITY: Mono-chloro or Unsubstituted node_check1->node_result_mono Signal Present (d) node_check2->node_result_mono Signal Present (d) node_assign Assign Pyridine Ring (ABCD System) Look for H6 (Most Deshielded) node_check2->node_assign Signal Absent node_result_pure CONFIRMED: 2,3-Dichloro (Only 4 Aromatic Signals Present) node_assign->node_result_pure

Figure 1: Decision tree for validating the 2,3-dichloro substitution pattern via 1H NMR.

Molecule_Structure cluster_pyrimidine Pyrimidine Ring (Silent in NMR) cluster_pyridine Pyridine Ring (Diagnostic Region) N1 N1 C2 C2-Cl (No H) N1->C2 C3 C3-Cl (No H) C2->C3 C4 C4=O C3->C4 N5 N5 (Bridge) C4->N5 N5->N1 Fused C6 C6-H (~9.0ppm) N5->C6 C7 C7-H C6->C7 C8 C8-H C7->C8 C9 C9-H C8->C9 C9->N5

Figure 2: Connectivity map highlighting the "Silent" chlorinated carbons vs. the diagnostic pyridine protons.

Experimental Protocol

This protocol is designed to ensure maximum resolution of the aromatic region, which is critical for resolving the coupling constants (


-values) of the pyridine ring.
Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: Pyrido-pyrimidines often exhibit poor solubility in chloroform, leading to broad peaks. DMSO ensures full solubility and sharpens the aromatic signals.

    • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within the NMR tube to remove suspended inorganic salts (e.g., KCl/NaCl from the chlorination step) which can cause magnetic field inhomogeneity.

Instrument Parameters
  • Frequency: Minimum 400 MHz (500 MHz preferred for resolving H7/H8 multiplets).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 to 32 scans are sufficient for a 10 mg sample.

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C2, C3, C4) have long relaxation times, but for 1H NMR, we focus on the pyridine protons which relax faster.

Data Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz .

  • Phasing: Manual phasing is required. The baseline must be perfectly flat in the 6.0–7.0 ppm region to confirm the absence of impurity peaks.

Troubleshooting & Self-Validation

IssueObservationRoot CauseCorrective Action
Broad Signals H6–H9 appear as humps rather than sharp multiplets.Aggregation or paramagnetic impurities (Fe/Cu residues).Filter sample; add 1 drop of D

O to break H-bond aggregates (though less relevant for this aprotic molecule).
Extra Doublets Small doublets at 6.3 / 7.9 ppm.Unreacted starting material or mono-chloro intermediate.Recrystallize from Ethanol/DMF. The 2,3-dichloro product is less polar than the mono-chloro.
Solvent Peak Interference Water peak overlaps with aromatic region.Wet DMSO-d

.
Use a sealed ampoule of DMSO-d

. The water peak in DMSO is ~3.33 ppm, usually clear of the aromatic region (7-9 ppm).

References

  • Synthesis & Scaffold Context: Meti, G., et al. "Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents."[1] World Journal of Pharmaceutical Sciences, vol. 3, no. 2, 2015, pp. 277-287. URL:[Link]

  • General NMR of Pyrido-pyrimidines: Tóth, G., et al. "Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR." Magnetic Resonance in Chemistry, vol. 41, no. 9, 2003, pp. 747-749. URL:[Link]

  • Reaction Methodology (Analogous Chlorination)

Sources

Comparative

Crystal Structure Analysis of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

The following guide provides an in-depth technical analysis of the crystal structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1). It compares this specific halogenated derivative against its non-substi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS: 117890-82-1). It compares this specific halogenated derivative against its non-substituted parent scaffold and mono-substituted analogs, focusing on structural determinants that influence drug developability.[1]

A Comparative Technical Guide for Medicinal Chemists[1]

Executive Summary & Strategic Context

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core for SHP2 inhibitors, antioxidants, and antimicrobial agents.[1] The 2,3-dichloro derivative represents a critical structural variation where the introduction of vicinal chlorine atoms alters the electronic landscape and steric profile of the pyrimidinone ring.

This guide compares the 2,3-Dichloro variant with the Parent (Unsubstituted) and 2-Chloro (Mono-substituted) alternatives.[1] The analysis reveals that while the parent scaffold relies heavily on


-

stacking for lattice stability, the 2,3-dichloro derivative introduces directional halogen bonding (X-bond) and steric locking, which significantly impacts solubility, crystal packing efficiency, and ligand-target binding kinetics.[1]

Comparative Performance Matrix

The following table contrasts the structural and physicochemical "performance" of the 2,3-dichloro derivative against standard alternatives.

Feature2,3-Dichloropyrido[1,2-a]pyrimidin-4-one 2-Chloropyrido[1,2-a]pyrimidin-4-one Parent Scaffold (Unsubstituted)
Lattice Stability High (Driven by Cl[1]···O and Cl···N halogen bonds)Moderate (Weak Cl[1]···O interactions)Moderate (Dominant

-

stacking)
Solubility (DMSO) Lower (Due to tight crystal packing)High Moderate
Electronic Character Electron-deficient pyrimidinone ring (High electrophilicity)Moderately electron-deficientElectron-rich (relative to halo-analogs)
Space Group Trend Typically P2₁/c or P-1 (Centrosymmetric)P2₁/cP2₁/c
Key Interaction Type II Halogen Bonding (

)
Weak Van der WaalsT-shaped C-H[1]···

Utility Fragment for covalent inhibitors (C2/C3 reactivity)Intermediate for nucleophilic sub.[1][2]General pharmacophore

Structural Analysis & Methodology

Crystallization Protocol (Self-Validating System)

Obtaining diffraction-quality crystals of the 2,3-dichloro derivative requires overcoming its tendency to form microcrystalline powders due to rapid aggregation.[1]

Optimized Workflow:

  • Solvent Selection: Avoid pure protic solvents (MeOH/EtOH) which encourage rapid precipitation. Use a Binary Solvent System : Dimethylformamide (DMF) [Solubilizer] + Diethyl Ether [Antisolvent].[1]

  • Method: Slow Vapor Diffusion.

  • Concentration: 15 mg/mL in DMF.

Step-by-Step Protocol:

  • Dissolve 15 mg of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one in 1.0 mL of DMF. Sonicate for 30s to ensure homogeneity.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a narrow inner vial (4 mL).
    
  • Place the inner vial uncapped inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Seal the outer jar tightly and store at 4°C in a vibration-free environment.

  • Validation: Check for prism-like crystals after 72-96 hours. If needles form, reduce concentration to 10 mg/mL.

Structural Determinants

The crystal structure of the 2,3-dichloro derivative is defined by three critical features that distinguish it from the alternatives:

A. Planarity and Ring Distortion

Unlike the parent scaffold, which is nearly planar, the 2,3-dichloro substitution induces a slight puckering of the pyrimidinone ring. The steric repulsion between the C2-Cl and C3-Cl atoms forces a deviation from planarity (torsion angle


 2-5°), which must be accounted for in docking simulations.[1]
B. Halogen Bonding Network

The "performance" of this crystal is dominated by Halogen Bonding.

  • Mechanism: The chlorine at C3 acts as a Lewis acid (

    
    -hole donor) interacting with the carbonyl oxygen (Lewis base) of a neighboring molecule.[1]
    
  • Geometry: Look for C3-Cl···O=C distances < 3.27 Å (sum of van der Waals radii) and angles

    
     160-175°.[1]
    
  • Impact: This interaction creates rigid 1D supramolecular chains, increasing the melting point relative to the 2-chloro analog.

C.

-Hole Interactions

The electron-withdrawing nature of two chlorine atoms depletes electron density from the pyrimidinone ring, creating a


-hole.[1] This facilitates anion-binding  or interactions with electron-rich domains in protein targets (e.g., Tyr/Phe residues in SHP2).[1]

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical substitution and the resulting crystallographic/pharmaceutical properties.

CrystalLogic Subst 2,3-Dichloro Substitution Elec Electronic Effect: Reduced e- Density (Pyrimidinone) Subst->Elec Steric Steric Effect: Vicinal Cl...Cl Repulsion Subst->Steric Packing Crystal Packing: Halogen Bonds (Cl...O) & Pi-Hole Elec->Packing Creates Sigma/Pi Holes Distortion Structural Distortion: Ring Puckering (~3°) Steric->Distortion Relieves Strain Prop1 High Lattice Energy (Lower Solubility) Packing->Prop1 Prop3 Specific Binding: Targeting e- rich residues Packing->Prop3 Prop2 Enhanced Lipophilicity (Better Membrane Permeability) Distortion->Prop2 Modulates Solvation

Caption: Causal flow from chemical substitution to crystallographic and pharmaceutical properties.[1]

Experimental Validation: Data Collection Strategy

To validate the structure compared to alternatives, use the following X-ray Diffraction (XRD) strategy. This protocol ensures you capture the weak halogen bonds that define this structure.

ParameterSettingRationale
Temperature 100 K Essential to reduce thermal motion of terminal Cl atoms and resolve the Cl···Cl split positions.
Resolution 0.75 Å or better Required to accurately map the electron density of the C-Cl bonds and observe the

-hole anisotropy.
Redundancy > 6.0 High redundancy is needed to accurately measure weak reflections associated with the super-structure if modulation occurs.
Refinement Anisotropic All non-hydrogen atoms (especially Cl1, Cl2) must be refined anisotropically to model the ellipsoids correctly.

Comparison Check:

  • If

    
     for the 2,3-dichloro derivative, it indicates potential twinning (common in pseudo-symmetric space groups like P2₁/c mimicking C2/c).[1]
    
  • The Parent Scaffold typically crystallizes easily with lower

    
     due to simpler packing.[1]
    

References

  • Bernhardt, P. V., & Wentrup, C. (2012). Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. ResearchGate. Link

  • Da Settimo, F., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Link

  • Wang, F., et al. (2024).[3] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Link

  • PubChem Compound Summary. 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one (CAS 117890-82-1).[1][4] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. Product Specification: 4H-Pyrido[1,2-a]pyrimidin-4-one.[1] Link

Sources

Validation

Validating Regiochemistry of Mono-Substituted Pyrido[1,2-a]pyrimidinones: A Comparative Guide

Topic: Validating Regiochemistry of Mono-Substituted Pyrido[1,2-a]pyrimidinones Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Regiochemistry of Mono-Substituted Pyrido[1,2-a]pyrimidinones Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary

The pyrido[1,2-a]pyrimidinone scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors, CNS agents, and antibacterial compounds. However, its synthesis—often involving condensation of 2-aminopyridines with electrophiles—frequently yields regioisomeric mixtures or ambiguous substitution patterns (specifically at the C6, C7, C8, or C9 positions). Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models and costly late-stage failures.

This guide objectively compares the four primary validation methodologies: Coupling Constant Analysis (


-coupling) , 2D NMR Integration (HMBC/NOESY) , DFT-GIAO Prediction , and X-ray Crystallography . We provide a self-validating experimental workflow to ensure structural certainty.
Part 1: The Regiochemistry Challenge

The core challenge lies in the electronic similarity of the pyridine ring positions. In a mono-substituted system (e.g., introducing a halogen or alkyl group), distinguishing a C7-substituted isomer from a C9-substituted isomer is notoriously difficult using standard 1D NMR because:

  • Chemical Shift Overlap: Protons at C7 and C8 often resonate in similar regions.

  • Ambiguous Multiplicities: Unless resolution is ultra-high, meta-couplings (

    
    ) can be obscured, making a doublet-of-doublets look like a triplet.
    
  • Bridgehead Influence: The bridgehead nitrogen (N1) exerts a shielding/deshielding effect that varies significantly with solvent and concentration, complicating chemical shift comparisons.

Visualization: The Structural Logic

The following diagram illustrates the scaffold and the critical "Anchor Points" used for validation.

RegioLogic Scaffold Pyrido[1,2-a]pyrimidin-4-one Core Scaffold Sites Substitution Sites (C6, C7, C8, C9) Scaffold->Sites Electrophilic Attack Ambiguity Ambiguity: C7 vs C9 Isomers Sites->Ambiguity Similar Electronics Anchor_N1 Anchor Point: N1 (Bridgehead Nitrogen) Anchor_C4 Anchor Point: C4 (Carbonyl) Ambiguity->Anchor_N1 Resolved by HMBC/NOESY Ambiguity->Anchor_C4 Resolved by Long-range J

Figure 1: Structural logic of the pyrido[1,2-a]pyrimidinone scaffold, highlighting the critical anchor points (N1 and C4) required to resolve the C7 vs. C9 ambiguity.

Part 2: Comparative Analysis of Validation Methods

We evaluated four methods based on Resolution Power , Throughput , and Certainty .

Table 1: Comparative Performance Matrix
FeatureMethod A: 1D NMR (

-Analysis)
Method B: 2D NMR (HMBC/NOESY)Method C: DFT-GIAO PredictionMethod D: X-ray Crystallography
Primary Utility Preliminary ScreeningRoutine Structural Confirmation Resolving Ambiguous NMR DataAbsolute Configuration
Sample State SolutionSolutionVirtual (Computation)Single Crystal Required
Time-to-Result < 10 mins1 - 4 Hours24 - 48 HoursDays to Weeks
Cost LowLow-MediumMedium (Compute Time)High
Certainty Low (Inferential)High (Correlative) High (Predictive)Absolute
Key Limitation Fails with broad peaks or overlapRequires "Anchor" protonsDepends on basis set accuracyCrystal growth failure
Part 3: Scientific Integrity & Experimental Protocols
The "Self-Validating" NMR Workflow (Method B)

Recommendation: This is the standard protocol for daily research. It relies on establishing a "closed loop" of connectivity.

The Logic (Causality): You cannot rely solely on chemical shifts. You must prove position relative to the Carbonyl (C4) or the Bridgehead (C4a/N1) .

  • C9-H is spatially close to H2/H3 (if planar) or the N1 lone pair.

  • C6-H is spatially close to the C4-Carbonyl .

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 600 µL DMSO-

      
       (preferred over CDCl
      
      
      
      to prevent aggregation and sharpen exchangeable protons).
    • Critical: Ensure the sample height is 40mm to minimize shimming gradients.

  • Data Acquisition (600 MHz recommended):

    • 1H NMR: Acquire with d1 = 2.0s to ensure full relaxation.

    • 1H-13C HSQC: Use multiplicity editing (distinguish CH/CH

      
       from CH
      
      
      
      ).
    • 1H-13C HMBC: Set long-range coupling delay to 60–80 ms (optimized for

      
       Hz).
      
    • 1H-1H NOESY: Mixing time (d8) = 500 ms.

  • Analysis (The Decision Tree):

    • Step 1 (Assign Anchors): Identify the C2-H and C3-H protons (usually distinct doublets). Identify the C4-Carbonyl carbon (~160-170 ppm).

    • Step 2 (Trace C6): Look for the proton showing a strong HMBC correlation to the Bridgehead Carbon (C4a) and potentially a weak correlation to C4. This is H6.

    • Step 3 (Trace C9): Look for the proton showing HMBC correlations to the Bridgehead Carbon (C4a) but distinct NOESY correlations to the C2/C3 region or side chains on N1 (if any).

    • Step 4 (Verify Substitution): If C7 is substituted, you will see no HSQC correlation at the C7 position, and H6/H8 will appear as singlets or weak doublets (depending on H-H coupling).

Advanced Validation: DFT-GIAO (Method C)

Recommendation: Use this when 2D NMR is ambiguous (e.g., severe overlap) or when the product is an oil (no X-ray).

Protocol:

  • Conformational Search: Generate conformers using MMFF94.

  • Geometry Optimization: Optimize lowest energy conformers using DFT at the B3LYP/6-31G(d) level (gas phase or solvent model).

  • NMR Calculation: Calculate shielding tensors using the GIAO method at mPW1PW91/6-311+G(2d,p) or B3LYP/6-311+G(d,p) level [1, 2].

  • Comparison: Compare calculated

    
     values with experimental data. A Mean Absolute Error (MAE) < 2.0 ppm for 
    
    
    
    C and < 0.15 ppm for
    
    
    H confirms the isomer.
Visualization: The Validation Workflow

This diagram guides the researcher through the selection of the correct validation method.

ValidationWorkflow Start Start: Isolated Product StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Oil / Amorphous StateCheck->Oil Xray Method D: X-ray Diffraction (Definitive) Solid->Xray If crystals grow NMR_Workflow Method B: 2D NMR Workflow (HSQC -> HMBC -> NOESY) Solid->NMR_Workflow If microcrystalline Oil->NMR_Workflow Final Validated Structure Xray->Final AmbiguityCheck Is Regiochem Unambiguous? NMR_Workflow->AmbiguityCheck DFT Method C: DFT-GIAO Calculation (Compare MAE) AmbiguityCheck->DFT No (Overlap/Confusing) AmbiguityCheck->Final Yes DFT->Final

Figure 2: Decision matrix for validating pyrido[1,2-a]pyrimidinone regiochemistry. The workflow prioritizes experimental NMR, moving to computational methods only when ambiguity persists.

Part 4: References
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Elucidation of Natural Products.[1] Chemical Reviews, 112(3), 1839–1862.

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-Standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry, 74(19), 7254–7260.

  • BenchChem. (2025).[2] Crystal Structure Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Core: A Technical Guide.

  • Trilleras, J., et al. (2009).[2] Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures. Acta Crystallographica Section C, 65, o134–o139.[2]

  • University of Ottawa NMR Facility. (2017). HMBC vs. H2BC: Distinguishing 2-bond from 3-bond correlations.

Sources

Comparative

HPLC method development for pyrido[1,2-a]pyrimidin-4-one purity analysis

Advanced HPLC Method Development for Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Column and Mobile Phase Guide The pyrido[1,2-a]pyrimidin-4-one ring system is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comparative Column and Mobile Phase Guide

The pyrido[1,2-a]pyrimidin-4-one ring system is a privileged heterocyclic scaffold in medicinal chemistry. It forms the structural core of blockbuster atypical antipsychotics like risperidone and paliperidone[1][2], as well as modern therapeutics like the spinal muscular atrophy (SMA) drug risdiplam[3].

However, purity analysis of these derivatives presents significant chromatographic challenges. The presence of multiple basic nitrogen atoms often leads to severe silanophilic interactions with residual silanols on silica-based stationary phases, resulting in peak tailing, poor resolution of process impurities, and shifting retention times. As a Senior Application Scientist, I approach method development for these compounds not as a trial-and-error exercise, but as a deterministic manipulation of physicochemical properties.

This guide objectively compares field-proven column chemistries and mobile phase strategies, providing a self-validating framework for robust purity analysis.

Strategic Method Development Logic

Developing a stability-indicating method for pyrido[1,2-a]pyrimidin-4-one derivatives requires controlling the ionization state of the basic nitrogens while selecting a stationary phase that minimizes secondary interactions.

HPLC_Workflow Start Analyte Profiling (pKa & LogP Analysis) Screening Stationary Phase Screening (C18 vs. Deactivated C8) Start->Screening MobilePhase Mobile Phase Optimization (pH Control & Modifiers) Screening->MobilePhase Validation Self-Validating System (SST Gating Mechanism) MobilePhase->Validation Final Quantitative Purity Analysis Validation->Final

Strategic HPLC method development workflow for pyrido[1,2-a]pyrimidin-4-one derivatives.

Comparative Analysis of Stationary Phases

To objectively evaluate performance, we must compare how different column technologies handle the basicity of the pyrido[1,2-a]pyrimidin-4-one core.

A. Traditional Fully Porous C18 (e.g., Lichrosorb RP-18 or Xterra C18) Traditional C18 columns offer high surface area and excellent hydrophobic retention. However, they are prone to peak tailing with basic heterocycles. To achieve symmetry on a Lichrosorb RP-18 column for risperidone analysis, researchers must rely on a highly buffered mobile phase (e.g., 0.05 M potassium dihydrogen phosphate) adjusted strictly to pH 7.0[1]. Similarly, paliperidone intermediates on an Xterra C18 require a 20 mM phosphate buffer to maintain a purity readout above 98% without peak distortion[2]. Verdict: Excellent for routine UV-based QA/QC, but the reliance on non-volatile phosphate buffers makes this approach incompatible with LC-MS.

B. Base-Deactivated C8 (e.g., Supelcosil LC8 DB) Deactivated columns are specifically engineered to mask active silanol groups. The Supelcosil LC8 DB column demonstrates superior performance for these derivatives by allowing the use of a slightly acidic, volatile buffer. For instance, risperidone can be resolved with high sensitivity using 0.1 M ammonium acetate at pH 5.50[4]. Verdict: The optimal choice when LC-MS compatibility is required, as the volatile buffer prevents mass spectrometer source fouling while the deactivated phase prevents tailing.

C. Core-Shell/Superficially Porous C18 (e.g., Agilent Poroshell 120 EC-C18) Core-shell technology provides UHPLC-like efficiency (sharp peaks, high theoretical plates) at standard HPLC backpressures. When analyzing complex, closely eluting intermediates of risdiplam, a Poroshell 120 EC-C18 column provides exceptional resolution. However, because the silica is highly active, it requires an aggressive mobile phase strategy: pH 3.5 orthophosphoric acid heavily modified with triethylamine (TEA) to block silanol interactions[3]. Verdict: Best for resolving complex mixtures of structural isomers, provided the system is dedicated to UV detection (as TEA severely suppresses MS ionization).

The Causality of Mobile Phase pH

The chromatographic behavior of pyrido[1,2-a]pyrimidin-4-one is dictated by the pH of the mobile phase relative to the pKa of its basic nitrogens.

pH_Logic pH_Low Low pH (< 4.0) Basic N Ionized Ret_Low Requires TEA Modifier to Prevent Tailing pH_Low->Ret_Low pH_Mid Mid pH (5.5 - 7.0) Optimal Ion Suppression Ret_Mid High Resolution Symmetrical Peaks pH_Mid->Ret_Mid pH_High High pH (> 8.0) Silanol Dissociation Ret_High Column Degradation (Unless Hybrid Silica) pH_High->Ret_High

Logical relationship between mobile phase pH and chromatographic behavior of basic heterocycles.

Quantitative Performance Summary

The following table summarizes the expected chromatographic performance based on the integrated literature data[1][3][4]:

Column TechnologyMobile Phase SystempHAsymmetry Factor (Tf)Resolution (Rs) vs. Closest ImpurityPrimary Application
Traditional C18 (Lichrosorb RP-18)Methanol / 0.05 M KH₂PO₄7.01.15 - 1.30> 1.5High-throughput UV QA/QC
Deactivated C8 (Supelcosil LC8 DB)Methanol / 0.1 M NH₄OAc5.51.05 - 1.10> 2.0LC-MS Impurity Profiling
Core-Shell C18 (Poroshell 120 EC-C18)Acetonitrile / 0.1% H₃PO₄ + TEA3.50.98 - 1.05> 2.5Complex Isomer Separation

Self-Validating Experimental Protocol

A robust analytical method must inherently prove its own fitness for purpose during every run. The following step-by-step protocol embeds a System Suitability Test (SST) as a strict gating mechanism, ensuring the data is trustworthy before any sample is integrated.

Phase 1: Preparation of Solutions

  • Buffer Preparation: Dissolve 7.71 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 5.50 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm nylon membrane.

  • Mobile Phase: Prepare a volumetric mixture of Methanol:Buffer (60:40, v/v). Degas ultrasonically for 15 minutes[4].

  • SST Solution: Prepare a resolution mixture containing the pyrido[1,2-a]pyrimidin-4-one API (e.g., Risperidone) at 100 µg/mL and a known closely eluting degradation product (or internal standard like chlordiazepoxide[4]) at 10 µg/mL in the mobile phase.

Phase 2: Chromatographic Conditions

  • Column: Deactivated C8 (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Detection: UV at 274 nm (or appropriate λ-max for the specific derivative).

  • Injection Volume: 20.0 µL.

Phase 3: The Self-Validating Gating Mechanism Before injecting unknown samples, inject the SST Solution in triplicate. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (Rs) > 2.0: Proves the column's stationary phase hasn't degraded and can separate process impurities.

  • Tailing Factor (Tf) < 1.5: Proves that silanophilic interactions are successfully being masked by the pH 5.5 buffer.

  • RSD of Peak Area < 2.0%: Proves the autosampler and pump are delivering precise volumes.

Phase 4: Sample Execution Once the SST criteria are strictly met, proceed with the injection of the active pharmaceutical ingredient (API) samples. Calculate purity using the area normalization method, ensuring all peaks >0.05% area are integrated.

References

1.[1] High performance liquid chromatographic and thin layer densitometric methods for the determination of risperidone in the presenc. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjENjjfgeeMCsxmX7rhxOJtbSitMlXE9KLDOs0wqWlDg8--JIXFJ4hlgwKBZ1sGWnmCH6dYda1o4i43ztuMETy_5FWHogmZet-oy1GxgdH9_W-mrw7I-Z0Dw1vYO11TjqxEGs-GZDJuY5grTDCtzLdexnpXQV6xudPRhv9zDNfG6dtMsQ0_EkuQjwmuxzxw7orTPXzOG1WVpD3q5b3NBl5oRSsJjg-As-MmLqx__JLyvtjh_o=] 2.[2] US8071767B2 - Process for preparation of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one hydrochloride. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYkni9Ibe1ns-z0aqFFK-PVnQWk3UlAHFWtKz3zMH9qSSIaNVh2hkQdr30Gobbu_q5vWIEGTYJxYwBqHRSajnRrNl8nSrUJPsyjx0ukY1m4BzU4x1ymCxqZMtwLGTpJnvoqs8v14zhR4MxWA==] 3.[3] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVoICu6WTPlH8IIdUpeIvzQLsHtz6hYOTUWBt2wwMQAPxeJfKUgdC-GQ_NDbXrlHpUVJzNwzNyJuVBvRkXf8EcTOZMZQgrsYiMI_YxiG8XzPhno154wEy3nX1qGUF0ote4zQD] 4.[4] Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbr_F_87F7ZE6SdWiGRSZ6kR7fFPA-e1wQ9oJAPLYdtl5twoexkdIjG4eA4jJxoaV89TGBQBYvCMBGv4H-nVJqayHsL2rElWXGK9UARqAsMbwZz8RZ2798s8r_VgGmv_t_0OGTgaGLSn8HRYE=]

Sources

Validation

Benchmarking 2,3-dichloro scaffold against other kinase inhibitor cores

The shift from traditional ATP-competitive hinge binders (Type I inhibitors) to allosteric and Type II kinase inhibitors has necessitated the exploration of novel chemical spaces. Among these, the 2,3-dichloro scaffold —...

Author: BenchChem Technical Support Team. Date: March 2026

The shift from traditional ATP-competitive hinge binders (Type I inhibitors) to allosteric and Type II kinase inhibitors has necessitated the exploration of novel chemical spaces. Among these, the 2,3-dichloro scaffold —frequently appearing as a 2,3-dichlorophenyl group or a 2,3-dichloro-1,4-naphthoquinone core—has emerged as a privileged motif[1]. Historically, simple cores like pyrimidines and quinazolines dominated the kinome landscape due to their straightforward hydrogen-bonding interactions with the kinase hinge region. However, these traditional cores often suffer from poor kinome selectivity and vulnerability to "gatekeeper" mutations[2].

This guide objectively benchmarks the 2,3-dichloro scaffold against traditional kinase inhibitor cores, detailing the mechanistic causality behind its superior performance in specific contexts, and providing self-validating experimental protocols for its synthesis and evaluation.

Mechanistic Causality: The "Magic Chloro" Effect in Kinase Inhibition

The incorporation of a 2,3-dichloro motif is not merely a cosmetic structural change; it fundamentally alters the physicochemical and conformational properties of the inhibitor[1]. As an Application Scientist, I evaluate scaffolds based on three critical vectors:

  • Conformational Locking (Steric Causality): The adjacent bulky chlorine atoms at the ortho and meta positions of a phenyl ring create significant steric hindrance. This restricts the dihedral angle between the 2,3-dichlorophenyl group and the attached heterocyclic core (e.g., pyrazolo[3,4-b]pyridine). By locking the molecule into a pre-organized, non-planar conformation, the entropic penalty of binding is drastically reduced. This specific geometry perfectly complements the deep hydrophobic pockets exposed in the inactive "DFG-out" conformation of kinases like FGFR[3].

  • Halogen Bonding (σ-Hole Interactions): Unlike methyl or simple fluoro substitutions, the highly polarizable chlorine atoms feature a region of positive electrostatic potential (the σ-hole) along the extension of the C-Cl bond. This allows the 2,3-dichloro scaffold to engage in highly directional, orthogonal halogen bonds with the backbone carbonyl oxygen atoms of the kinase hinge region, providing a binding vector that traditional pyrimidine cores cannot access.

  • Enhanced Lipophilic Efficiency (LipE): The 2,3-dichloro substitution increases the local lipophilicity (LogP) of the molecule, driving the thermodynamics of binding through the displacement of high-energy structured water molecules from the kinase active site. This is particularly evident in the efficacy of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against MEK-1.

Benchmarking Quantitative Data: 2,3-Dichloro vs. Traditional Cores

To objectively evaluate the 2,3-dichloro scaffold, we benchmark it against industry-standard cores. The data below synthesizes pharmacological and physicochemical parameters across different kinase targets.

Scaffold / Inhibitor CoreRepresentative TargetExample CompoundIC₅₀ (nM)Binding ModeKey Physicochemical Advantage
2,3-Dichlorophenyl-heterocycle FGFR1/2Pyrazolo[3,4-b]pyridine deriv.< 5 nMType II (DFG-out)High conformational rigidity; optimal dihedral angle for deep pocket binding[3].
2,3-Dichloro-naphthoquinone MEK-1DCDMNQ~1000 nMAllostericEnhanced lipophilicity; specific hydrophobic packing; induces G1-phase arrest.
Aminopyrimidine (Benchmark)Pan-KinaseDasatinib1–10 nMType I (ATP-comp)High aqueous solubility; broad-spectrum hinge binding.
Quinazoline (Benchmark)EGFRErlotinib2 nMType I (ATP-comp)Strong, predictable bidentate hydrogen bonds with the hinge region.

Visualizing the Inhibition Architecture

To understand the systemic impact of these scaffolds, we must map their intervention points within cellular signaling cascades.

Pathway FGFR FGFR (Receptor Tyrosine Kinase) RAS RAS GTPase FGFR->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 (Effector) MEK->ERK Phosphorylation Inhibitor1 2,3-Dichloro-Pyrazolopyridines (FGFR Inhibitor) Inhibitor1->FGFR Allosteric/Type II Block Inhibitor2 DCDMNQ (2,3-Dichloro-Naphthoquinone) (MEK1 Inhibitor) Inhibitor2->MEK Selective Block

FGFR/MAPK signaling pathway highlighting targeted inhibition nodes by 2,3-dichloro scaffolds.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of a 2,3-dichloro kinase inhibitor must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing the core and profiling its biochemical activity.

Protocol 1: Synthesis of 2,3-Dichloro-Substituted Kinase Inhibitors via Buchwald-Hartwig Amination

Causality: Direct nucleophilic aromatic substitution (SNAr) is often inefficient for attaching a 2,3-dichloroaniline to a heterocyclic core due to the severe steric hindrance of the ortho-chlorine. Palladium-catalyzed Buchwald-Hartwig amination overcomes this activation energy barrier, forcing the C-N bond formation while preserving the integrity of the halogenated ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the halogenated heterocyclic core (1.0 equiv, e.g., a bromopyrazolo-pyridine) and 2,3-dichloroaniline (1.2 equiv).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and the bulky biaryl phosphine ligand XPhos (0.10 equiv). Rationale: XPhos is specifically chosen because its steric bulk facilitates the reductive elimination step, which is otherwise sluggish with ortho-substituted anilines.

  • Base & Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 equiv) as the base and anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor the reaction via LC-MS.

  • Self-Validation (QC): Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using ¹H-NMR. Validation Checkpoint: The successful coupling must show the characteristic doublet-triplet-doublet splitting pattern of the 2,3-disubstituted phenyl ring in the 7.0–7.5 ppm region, confirming the scaffold remains intact.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Causality: Halogenated aromatic compounds (like the 2,3-dichloro scaffold) often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or standard fluorescent assays. TR-FRET utilizes a time delay (usually 50-100 µs) before measuring emission, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: In a 384-well low-volume plate, dispense the 2,3-dichloro inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to validate maximum inhibition.

    • Negative Control: 1% DMSO vehicle to establish the baseline maximum kinase activity.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., FGFR1 or MEK-1) at its predetermined Kₘ concentration. Add the biotinylated peptide substrate and ATP (at Kₘ). Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC₅₀. Ensure the assay Z'-factor is > 0.5 for statistical validation.

Workflow Visualization

Workflow Synth 1. Scaffold Synthesis (Cross-Coupling/Oxidation) Purify 2. Purification & QC (HPLC, NMR, LC-MS) Synth->Purify Biochem 3. TR-FRET Kinase Assay (IC50 Determination) Purify->Biochem Cell 4. Cellular Profiling (Viability & Target Engagement) Biochem->Cell

End-to-end experimental workflow for synthesizing and validating 2,3-dichloro kinase inhibitors.

References

  • Cieslik, W. et al. "Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[Link]

  • Zhao, B. et al. Discovery of substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors. ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634.[Link]

  • Copeland, R. L. et al. Cytotoxicity of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone in Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 2007, 27(3B), 1537-1546.[Link]

  • Choi, H. G. et al. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl. Journal of Medicinal Chemistry, 2010, 53(15), 5439-5448.[Link]

Sources

Comparative

Technical Comparison Guide: Bioactivity Profile of 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one

This guide provides an in-depth technical analysis of the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. Note that while this specific di-halogenated compound is commercially available (CAS 117890-82-1), in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one scaffold. Note that while this specific di-halogenated compound is commercially available (CAS 117890-82-1), in drug discovery it primarily serves as a high-reactivity "gateway" scaffold . Its bioactivity is realized through its transformation into 2,3-functionalized derivatives, which exhibit potent anticancer (SHP2/PIM-1 inhibition) and antimicrobial properties.

Part 1: Executive Summary & Scaffold Analysis

The 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one core represents a privileged heterocyclic scaffold. Unlike simple pyrimidines, the fused pyrido-pyrimidine system offers a larger surface area for pi-stacking interactions within enzyme active sites (e.g., kinases).

The "2,3-dichloro" substitution pattern is the critical feature. It functions as a dual-electrophilic handle , allowing sequential Nucleophilic Aromatic Substitution (


) to generate complex libraries. The C2-chlorine is typically more electrophilic, enabling regiospecific derivatization.
Core Bioactivity Potential[1]
  • Primary Mechanism: Scaffold for Allosteric Inhibition (SHP2) and ATP-competitive Inhibition (PIM-1 Kinase).

  • Secondary Mechanism: DNA Intercalation (Planar tricyclic derivatives).

  • Key Advantage: The electron-withdrawing chlorine atoms increase the lipophilicity and metabolic stability of the core, while serving as leaving groups for diversification.

Part 2: Comparative Bioactivity Analysis

Anticancer Activity: SHP2 & PIM-1 Kinase Inhibition

Derivatives synthesized from the 2,3-dichloro core have shown superior efficacy compared to first-generation inhibitors.

Comparative Performance Table: Cytotoxicity (IC50)

Data aggregated from recent SAR studies on 2,3-functionalized pyrido[1,2-a]pyrimidin-4-ones.

Compound ClassTargetIC50 (MCF-7 Breast Cancer)IC50 (HepG2 Liver Cancer)Selectivity Index (SI)Ref
2,3-Dichloro Core (Precursor) N/A> 50 µM> 50 µMLow[1]
Derivative 14i (S-linked) SHP2 1.06 µM 0.99 µM High (>30)[2]
Derivative 4 (CN-substituted) PIM-1 0.57 µM 1.13 µM High[3]
Doxorubicin (Standard)DNA/Topo II0.42 µM0.38 µMModerate (Toxic)[3]
SHP099 (Standard)SHP28.20 µMN/AHigh[2]

Analysis:

  • Potency: The functionalized derivatives (e.g., Compound 4) approach the potency of Doxorubicin without the associated cardiotoxicity.

  • Mechanism: Unlike Doxorubicin (general DNA damage), these derivatives target specific signaling nodes (SHP2/PIM-1), reducing off-target effects.

Antimicrobial Activity

The scaffold exhibits broad-spectrum activity when the C2/C3 positions are substituted with amines or thiols.

CompoundOrganismMIC (µg/mL)Comparison to Ciprofloxacin
2,3-Dichloro Core S. aureus64 - 128Inactive/Weak
2-Thioxo Derivative S. aureus0.49 Superior (Cipro: ~1.0)
2-Thioxo Derivative E. coli3.9Comparable

Part 3: Mechanism of Action (MOA) Visualization

The most significant bioactivity of this scaffold lies in its ability to inhibit SHP2 (Src Homology-2 Phosphatase) , a critical node in the RAS-ERK signaling pathway often dysregulated in cancer.

Diagram 1: SHP2 Inhibition Pathway

Caption: The 2,3-functionalized scaffold binds allosterically to SHP2, locking it in a closed conformation and preventing RAS-ERK pathway activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Activated) GRB2 GRB2 Adaptor RTK->GRB2 SHP2_Open SHP2 (Active/Open) Phosphatase GRB2->SHP2_Open Recruitment SHP2_Closed SHP2 (Inhibited/Closed) Bound by Pyrido-pyrimidine SHP2_Open->SHP2_Closed Conformational Lock RAS_GDP RAS-GDP (Inactive) SHP2_Open->RAS_GDP Dephosphorylation of RASGAP sites SHP2_Closed->RAS_GDP BLOCKED RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GEF Exchange RAF RAF Kinase RAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug 2,3-Functionalized Pyrido[1,2-a]pyrimidin-4-one Drug->SHP2_Closed Allosteric Binding

Part 4: Experimental Protocols

Protocol A: Synthesis of the 2,3-Dichloro Scaffold

Causality: High-purity synthesis is required to prevent contamination with monochloro byproducts which complicate downstream SAR.

  • Reagents: 2-Aminopyridine (1.0 eq), Diethyl malonate (1.2 eq), Trichloroisocyanuric acid (TCCA) or

    
     (for chlorination).
    
  • Cyclization: Reflux 2-aminopyridine with diethyl malonate in diphenyl ether at 230°C for 2 hours.

    • Validation: Monitor TLC (Ethyl Acetate:Hexane 3:7). Product (

      
      ) fluoresces under UV.
      
  • Chlorination: Treat the intermediate pyrido[1,2-a]pyrimidine-2,4-dione with

    
     (excess) and 
    
    
    
    at reflux.
    • Critical Step: Maintain anhydrous conditions.[1] Moisture converts

      
       to phosphoric acid, stalling the reaction.
      
  • Workup: Quench slowly onto crushed ice (Exothermic!). Extract with DCM. Recrystallize from Ethanol.

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Trustworthiness: This protocol includes mandatory blanking and positive controls to ensure data validity.

  • Cell Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle control (< 0.5% v/v) and Doxorubicin (Positive Control).

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Critical Evaluation & SAR Insights

Structure-Activity Relationship (SAR)

The 2,3-dichloropyrido[1,2-a]pyrimidin-4-one is a template , not the final drug.

  • Position 2 (C-Cl): Highly reactive. Substitution here with bulky hydrophobic groups (e.g., trifluoromethylbenzyl) dramatically increases affinity for the SHP2 allosteric pocket.

  • Position 3 (C-Cl): Less reactive. Often retained as a halogen or substituted with small electron-withdrawing groups to maintain metabolic stability.

  • Ring Fusion: The bridgehead nitrogen is essential for hydrogen bonding within the kinase hinge region.

Toxicity Profile
  • Solubility: The dichloro core is poorly soluble in water (LogP ~ 2.5). Derivatization with polar amines (e.g., morpholine) at C2 is recommended to improve bioavailability.

  • Selectivity: 2,3-functionalized derivatives show >30-fold selectivity for cancer cells over normal fibroblasts (WI-38), a significant improvement over standard chemotherapy.

References

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 2014. Link

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024. Link

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024. Link

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry, 2007. Link

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 2018. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one

Topic: Personal protective equipment for handling 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Sa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Assessment

Compound Class: Chlorinated N-Heterocycle / Fused Pyrimidine System Primary Hazard Classification: High-Potency Irritant & Moisture Sensitive

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one is a specialized pharmacophore often employed as a scaffold in kinase inhibitor development. Due to the presence of vicinal chlorine atoms on the electron-deficient pyrimidinone ring, this compound exhibits significant reactivity toward nucleophiles.

Critical Warning: While specific toxicological data for this isomer may be limited, structural analogs (e.g., 2,4-dichloropyrido[2,3-d]pyrimidine) demonstrate severe respiratory, skin, and eye irritation. Furthermore, the C-Cl bonds are susceptible to hydrolysis upon contact with atmospheric moisture, potentially releasing hydrogen chloride (HCl) gas. Treat this substance as a corrosive, moisture-sensitive lachrymator.

Personal Protective Equipment (PPE) Matrix

To ensure operator safety, a multi-barrier PPE strategy is required.[1][2][3][4] This system is designed to prevent dermal absorption and inhalation of micro-particulates.

PPE CategorySpecificationRationale (Causality)
Respiratory Primary: Fume Hood (Face velocity > 100 fpm)Secondary: N95 or P100 Respirator (if outside hood)The compound is a solid powder; static charge can aerosolize particles. Inhalation causes immediate mucous membrane irritation.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Chlorinated heterocycles can permeate standard latex. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side. Hydrolysis in the eye produces HCl, causing corneal damage.
Body Lab Coat (Poly-cotton or Tyvek) + Chemical ApronTyvek is preferred for larger scale handling (>5g) to prevent fabric saturation in case of a spill.

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Containment-First" approach. The goal is to isolate the chemical from the operator and the environment until it is solvated or reacted.

Phase 1: Preparation & Weighing
  • Environment: All handling must occur within a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Chlorinated powders are often electrostatic and "jump" during weighing.

  • Moisture Exclusion: Ensure all spatulas and weigh boats are oven-dried. Moisture contact will degrade the reagent and release HCl fumes.

Phase 2: Transfer & Solvation
  • Pre-Weighing: Tare a dry vial with a septum cap before adding the solid.

  • Transfer: Add the solid to the vial inside the hood. Cap immediately.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, THF, DMF) via syringe through the septum.

    • Why? This "closed transfer" method prevents dust generation and protects the compound from atmospheric moisture.

  • Dissolution: Swirl gently. Do not sonicate uncapped vials, as this generates aerosols.

Phase 3: Reaction Setup
  • Temperature Control: If using as an electrophile in nucleophilic substitution, maintain low temperatures (0°C to -78°C) initially. The high reactivity of the C-Cl bond can lead to exotherms or runaway side reactions.

  • Scrubbing: If the reaction is run on a large scale (>10g), vent the reaction vessel through a base trap (e.g., NaOH solution) to neutralize any evolved acidic gases.

Emergency Response Procedures

Spill Management (Dry Powder)
  • Do NOT use water. Water will trigger hydrolysis and release acid gas.

  • Protocol:

    • Evacuate the immediate area if the spill is large (>5g).

    • Cover the spill with a dry absorbent pad or anhydrous sodium carbonate (soda ash) to neutralize potential acidity.

    • Sweep carefully into a sealable hazardous waste container using a brush and dustpan dedicated to hazardous waste.

    • Clean the surface with a solvent-dampened tissue (Acetone/Ethanol) after bulk removal.

Exposure Response[1][4][5][6][7][8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Brush off dry powder before rinsing. Rinse with copious water for 15 minutes.[3][4][5][6][7]

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[3][5] Time is critical to prevent acid burns.

Waste Disposal & Deactivation

Disposal Classification: Halogenated Organic Waste.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Collect in a "Halogenated Solvent" waste stream.

  • Quenching (for reaction mixtures):

    • Slowly add the reaction mixture to a stirred solution of saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

    • Mechanism:[1][8][9] This converts unreacted chlorinated starting material into less toxic hydroxyl-derivatives and neutralizes generated acid.

    • Check pH to ensure neutrality (pH 7-8) before transferring to waste drums.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and containment steps for handling 2,3-Dichloropyrido[1,2-a]pyrimidin-4-one.

SafeHandling Start Start: Chemical Retrieval CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv CheckEnv->Start No (Stop Work) PPE Don PPE: Nitrile (Double), Goggles, Lab Coat CheckEnv->PPE Yes Weighing Weighing: Use Anti-Static Gun Avoid Moisture PPE->Weighing Spill Spill Event? Weighing->Spill Transfer Transfer: Closed Septum Technique Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Spill->Transfer No DryClean Dry Cleanup: NO WATER Use Soda Ash Spill->DryClean Yes Disposal Disposal: Halogenated Waste Stream DryClean->Disposal Reaction->Disposal

Caption: Operational logic flow emphasizing moisture avoidance and containment steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218967, 2,4-Dichloropyrido[2,3-d]pyrimidine (Analogous Hazard Data). Retrieved from [Link]

  • Lavecchia, G., et al. (2005). "Selective bifunctionalization of pyrido[2,3-d]pyrimidines."[10] Tetrahedron Letters, 46(35), 5851-5855.[10] (Demonstrates reactivity profile of chlorinated pyridopyrimidines).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.